molecular formula C11H16O B1584244 2-Methyl-1-phenylbutan-2-ol CAS No. 772-46-3

2-Methyl-1-phenylbutan-2-ol

Cat. No.: B1584244
CAS No.: 772-46-3
M. Wt: 164.24 g/mol
InChI Key: FTZBYXCNXOPJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenylbutan-2-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBYXCNXOPJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032956
Record name 2-Methyl-1-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-46-3
Record name α-Ethyl-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, alpha-ethyl-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 772-46-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-phenylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1-phenylbutan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the tertiary alcohol, 2-Methyl-1-phenylbutan-2-ol, utilizing the Grignard reaction. This classic yet powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, widely employed in the pharmaceutical and chemical industries for creating complex molecular architectures. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the logical workflow for this synthesis.

Core Reaction Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the carbonyl carbon of benzylacetone (B32356) (1-phenylbutan-2-one). The reaction proceeds in two primary stages:

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond in ethylmagnesium bromide renders the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzylacetone, breaking the pi bond of the carbonyl group and forming a tetrahedral magnesium alkoxide intermediate.[1][2][3][4]

  • Protonation (Work-up): The reaction mixture is treated with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid). This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[1][5]

The overall transformation is as follows:

Benzylacetone + Ethylmagnesium Bromide → this compound

Grignard_Mechanism Grignard Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ketone Benzylacetone alkoxide Magnesium Alkoxide ketone->alkoxide 1. Nucleophilic Attack grignard Ethylmagnesium Bromide (EtMgBr) grignard->alkoxide alcohol This compound alkoxide->alcohol 2. Protonation salts Magnesium Salts alkoxide->salts workup Aqueous Acid Work-up (e.g., H₃O⁺) workup->alcohol workup->salts

Caption: The two-step mechanism: nucleophilic attack followed by acidic work-up.

Experimental Protocols

This section details the methodologies for the synthesis, from the preparation of the Grignard reagent to the purification of the final product.

Safety Precautions:

  • Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Anhydrous solvents, particularly diethyl ether or tetrahydrofuran (B95107) (THF), are essential.[7][8]

  • Grignard reagents are pyrophoric and react violently with water. Handle with extreme care in a well-ventilated fume hood.

Protocol 2.1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in situ preparation of ethylmagnesium bromide.[7][8][9]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether via the dropping funnel to cover the magnesium. Gentle warming or sonication may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.[8]

  • Reagent Addition: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the gray, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent is used directly in the next step.

Protocol 2.2: Synthesis of this compound

This protocol describes the reaction of the prepared Grignard reagent with the ketone.

  • Ketone Addition: Prepare a solution of benzylacetone (1.0 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Reaction: Cool the flask containing the ethylmagnesium bromide solution in an ice bath. Add the benzylacetone solution dropwise with vigorous stirring. The addition is exothermic and should be controlled to maintain a gentle reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

Protocol 2.3: Work-up and Purification

This protocol details the isolation and purification of the tertiary alcohol.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.[10] Alternatively, the mixture can be poured carefully over crushed ice.[5]

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (ether) contains the product. Separate the layers and extract the aqueous layer two more times with diethyl ether.[6]

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a viscous oil. Purify it by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[5][10]

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and physical properties of the final product. Actual values may vary based on reaction scale and specific conditions.

Table 1: Illustrative Reaction Parameters

Parameter Value/Condition Notes
Reactants
Benzylacetone 1.0 eq The limiting reagent.
Magnesium Turnings 1.2 eq Slight excess to ensure complete conversion of halide.
Bromoethane 1.1 eq Slight excess relative to the ketone.
Solvent Anhydrous Diethyl Ether THF can also be used.[9]
Reaction Temp. 0 °C to Room Temp. Addition is performed at 0 °C, then stirred at RT.
Reaction Time 2-4 hours Includes Grignard formation and subsequent reaction.

| Typical Yield | 70-85% | Yields for Grignard additions to ketones are generally good.[11] |

Table 2: Product Specifications - this compound

Property Value Reference
CAS Number 772-46-3 [12]
Molecular Formula C₁₁H₁₆O [12][13]
Molecular Weight 164.24 g/mol [12]
Appearance Viscous Oil General property of similar tertiary alcohols.
Boiling Point Not explicitly stated Expected to be >200 °C at atm. pressure; vacuum distillation is required.
TPSA 20.23 Ų [12]

| LogP | 2.39 |[12] |

Experimental Workflow Visualization

The logical flow of the experimental procedure is a critical component for successful execution and reproducibility. The following diagram illustrates the end-to-end workflow for the synthesis.

Workflow Experimental Workflow for Grignard Synthesis A Preparation & Setup (Dry Glassware, Inert Atmosphere) B Step 1: Grignard Reagent Formation (Mg + EtBr in Ether) A->B Initiate Reagent Synthesis C Step 2: Grignard Reaction (Add Benzylacetone solution at 0°C) B->C Use Reagent In Situ D Step 3: Quenching & Work-up (Add aq. NH₄Cl, Separate Layers) C->D After Reaction Completion E Step 4: Purification (Dry, Concentrate, Vacuum Distill) D->E Isolate Crude Product F Characterization (NMR, IR, Mass Spec) E->F Obtain Pure Product

Caption: A sequential workflow from initial setup to final product characterization.

References

Spectroscopic Characterization of 2-Methyl-1-phenylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-Methyl-1-phenylbutan-2-ol (CAS No. 772-46-3). The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural elucidation and verification of this tertiary alcohol. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical knowledge, data from analogous structures, and predicted spectral information to offer a comprehensive analytical overview.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary alcohol containing a phenyl group, a hydroxyl group, and a chiral center. Its structure presents distinct features that are readily identifiable through various spectroscopic methods. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted based on established chemical shift principles and may vary slightly from experimental values.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
17.20-7.40Multiplet5HPhenyl-H
22.75Singlet2H-CH₂-Ph
31.60Quartet2H-CH₂-CH₃
41.25Singlet3H-C(OH)-CH₃
50.85Triplet3H-CH₂-CH₃
6~1.5 (broad)Singlet1H-OH
¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

Signal Chemical Shift (δ, ppm) Assignment
1138.5Phenyl C (quaternary)
2130.0Phenyl CH
3128.5Phenyl CH
4126.5Phenyl CH
575.0-C(OH)-
645.0-CH₂-Ph
735.0-CH₂-CH₃
825.0-C(OH)-CH₃
98.0-CH₂-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.

Frequency Range (cm⁻¹) Intensity Vibration Assignment
3600-3200Strong, BroadO-H StretchHydroxyl group
3100-3000MediumC-H StretchAromatic C-H
2975-2850StrongC-H StretchAliphatic C-H
1600, 1495, 1450Medium to WeakC=C StretchAromatic ring
1260-1000Medium to StrongC-O StretchTertiary alcohol
770-730 and 710-690StrongC-H BendMonosubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a weak or absent molecular ion peak due to the instability of the tertiary alcohol.

m/z Relative Intensity Possible Fragment Interpretation
164Low to Absent[C₁₁H₁₆O]⁺Molecular Ion (M⁺)
149Moderate[M - CH₃]⁺Loss of a methyl group
135Moderate[M - C₂H₅]⁺Loss of an ethyl group
91High[C₇H₇]⁺Tropylium ion (benzylic cleavage)
73High[C₄H₉O]⁺α-cleavage fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 512-1024 (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Ensure complete coverage of the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC.

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

Mass Analysis:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the structural information they provide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Spectroscopic_Information cluster_nmr NMR cluster_ir IR cluster_ms MS Molecule This compound H_NMR ¹H NMR (Proton Environments) Molecule->H_NMR C-H Framework C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR Carbon Backbone IR_Spec IR Spectroscopy (Functional Groups) Molecule->IR_Spec O-H, C-O, C=C MS_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Molecule->MS_Spec M⁺, Fragments

Caption: Relationship between spectroscopic techniques and structural information.

In-Depth Technical Guide: Physicochemical Properties of 2-Methyl-1-phenylbutan-2-ol (CAS 772-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-phenylbutan-2-ol (CAS Number: 772-46-3), a tertiary alcohol of interest in organic synthesis. The document summarizes key quantitative data, outlines common experimental methodologies, and presents a visual representation of its synthesis workflow.

Physicochemical Properties

This compound is an organic compound characterized by a tertiary alcohol functional group attached to a carbon atom that is also bonded to a methyl group, an ethyl group, and a benzyl (B1604629) group.[1][2] This structure, containing both a branched aliphatic portion and an aromatic ring, imparts specific physical and chemical characteristics.[1]

Quantitative Data Summary

The fundamental physicochemical data for this compound are compiled in the tables below.

Table 1: Physical Properties

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[3][4]
Density 0.969 g/cm³[1][5][6]
Melting Point 83.5-84 °C[7][8][9]
Boiling Point 225.9 °C at 760 mmHg61 °C at 0.6 mmHg[1][5][6][8][10]
Flash Point 98.6 °C[5][6][7]
Solubility Almost insoluble in water; soluble in alcohol and oils[3][8][9]
Refractive Index 0.9 (C=neat)[7][8][10]
Odor Peculiar green-floral, rather dry, mossy, almost leather-like[9]

Table 2: Chemical and Computational Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O[1][2][5]
Molecular Weight 164.24 g/mol [1][2]
IUPAC Name This compound[1][2]
Synonyms 2-Benzyl-2-butanol, α-Ethyl-α-methylbenzeneethanol[3][5][7]
InChI Key FTZBYXCNXOPJEL-UHFFFAOYSA-N[1][2][5]
Canonical SMILES CCC(C)(CC1=CC=CC=C1)O[2][5]
Hydrogen Bond Donor Count 1[5][11]
Hydrogen Bond Acceptor Count 1[5][11]
Rotatable Bond Count 3[11]
Topological Polar Surface Area 20.23 Ų[11]
LogP (octanol-water partition coefficient) 2.39[6][7][11]

Chemical Reactivity and Profile

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions due to the lack of a hydrogen atom on the carbon atom bearing the hydroxyl group.[1] This stability can be advantageous in multi-step syntheses.[1] The hydroxyl group allows for typical alcohol reactions such as esterification with carboxylic acids and dehydration to form alkenes.[2] The compound's phenyl group can influence reactivity via electronic effects and serves as a site for further chemical modification.[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property are not available in the cited literature, the general methodologies for the synthesis and purification of this compound are well-established.

Synthesis: Grignard Reaction

The most common synthetic route to this compound is the Grignard reaction.[2][9] This method involves the nucleophilic attack of a Grignard reagent on a ketone.[1]

Methodology Overview:

  • Grignard Reagent Formation: The synthesis begins with the preparation of a benzylmagnesium halide (e.g., benzylmagnesium bromide) by reacting benzyl bromide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1]

  • Nucleophilic Addition: The prepared Grignard reagent is then added to butan-2-one (methyl ethyl ketone).[1][9] The carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction is quenched with an aqueous acid (e.g., dilute HCl or NH₄Cl solution) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.[1][2]

Grignard_Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Benzyl_Bromide Benzyl Bromide Grignard_Formation 1. Grignard Reagent Formation (in anhydrous ether) Benzyl_Bromide->Grignard_Formation Magnesium Magnesium (Mg) Magnesium->Grignard_Formation Butan_2_one Butan-2-one Nucleophilic_Addition 2. Nucleophilic Addition Butan_2_one->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Benzylmagnesium Bromide Acidic_Workup 3. Acidic Workup (H₃O⁺) Nucleophilic_Addition->Acidic_Workup Alkoxide Intermediate Final_Product This compound Acidic_Workup->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Purification: Fractional Distillation

After synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.[1] Fractional distillation is an effective method for this purpose, separating compounds based on differences in their boiling points.[1]

Methodology Overview:

  • Apparatus: A standard fractional distillation apparatus is used, consisting of a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a collection flask.

  • Procedure: The crude product is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensation and vaporization cycles enrich the vapor with the more volatile component.[1]

  • Collection: The purified vapor of this compound is condensed and collected as a distillate at its characteristic boiling point (either at atmospheric or reduced pressure).[1]

Applications and Further Research

This compound is primarily utilized as a chemical intermediate in organic synthesis for the creation of more complex molecules.[1] Its pleasant, complex odor suggests potential use in the fragrance industry.[2][7][9] The structural motif of a sterically hindered tertiary alcohol is of interest in the development of novel synthetic methodologies, such as their use as alkylating agents in Friedel-Crafts reactions.[1] Further research could explore its potential biological activities and applications in medicinal chemistry.

Safety Profile

This compound should be handled in accordance with standard laboratory safety procedures. It is incompatible with strong oxidizing agents.[12] It may pose health risks upon inhalation or ingestion.[3] Users should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[12]

References

An In-depth Technical Guide to the Structural Isomers of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-Methyl-1-phenylbutan-2-ol, compounds with the molecular formula C₁₁H₁₆O. This document details the systematic identification of these isomers, their synthesis via detailed experimental protocols, and a comparative analysis of their spectroscopic data. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Identification of Structural Isomers

The structural isomers of this compound, all sharing the molecular formula C₁₁H₁₆O, can be systematically identified by considering the various possible arrangements of the phenyl group, the carbon skeleton, and the hydroxyl group. The primary isomers are categorized based on the carbon backbone (butanol or pentanol) and the substitution pattern.

Table 1: Identified Structural Isomers of C₁₁H₁₆O with a Phenyl and Hydroxyl Group

IUPAC NameCAS Number
This compound772-46-3
2-Methyl-2-phenylbutan-1-ol16415-56-0
3-Methyl-2-phenylbutan-2-ol4383-11-3
2-Phenylpentan-2-ol4383-18-0
1-Phenylpentan-1-ol583-03-9
3-Phenylpentan-1-ol1565-71-5
5-Phenylpentan-1-ol10521-91-2
2-Methyl-1-phenyl-1-butanol3968-86-3
3-Methyl-1-phenylbutan-2-ol705-58-8
3-Methyl-3-phenylbutan-2-ol2977-31-3
2-Methyl-4-phenylbutan-2-ol34713-94-5

Experimental Protocols for Synthesis

The synthesis of these isomers is most commonly achieved through the versatile Grignard reaction, which allows for the formation of carbon-carbon bonds and the introduction of the hydroxyl group. Below are detailed protocols for the synthesis of key representative isomers.

Synthesis of Tertiary Alcohols

This tertiary alcohol can be synthesized via the Grignard reaction of a benzylmagnesium halide with butan-2-one.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. Slowly add a solution of benzyl (B1604629) bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the exothermic reaction.

  • Reaction with Ketone: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of butan-2-one (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification Benzyl bromide Benzyl bromide Benzylmagnesium bromide Benzylmagnesium bromide Benzyl bromide->Benzylmagnesium bromide + Mg, anhy. Et2O Mg, anhy. Et2O Mg, anhy. Et2O Alkoxide intermediate Alkoxide intermediate Benzylmagnesium bromide->Alkoxide intermediate + Butan-2-one Butan-2-one Butan-2-one This compound This compound Alkoxide intermediate->this compound 1. Sat. aq. NH4Cl 2. Extraction 3. Distillation

The Unstable Crossroads: A Technical Guide to the Reactivity of Tertiary Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the reactivity profile of tertiary benzylic alcohols has been released, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, oxidation, substitution, and elimination reactions of this important class of molecules, complete with detailed experimental protocols, quantitative data summaries, and mechanistic visualizations.

Tertiary benzylic alcohols are key intermediates in organic synthesis and are found in numerous pharmacologically active compounds. Their unique structural features, characterized by a hydroxyl group on a tertiary carbon atom attached to a benzene (B151609) ring, lead to a rich and complex reactivity profile. Understanding these reactions is paramount for the efficient design and synthesis of novel therapeutics and other functional molecules.

Synthesis of Tertiary Benzylic Alcohols

The construction of the sterically hindered tertiary benzylic alcohol moiety can be achieved through various synthetic strategies. A common and effective method is the Grignard reaction, where a ketone is treated with an organomagnesium halide.

Table 1: Synthesis of Tertiary Benzylic Alcohols via Grignard Reaction [1]

Ketone SubstrateGrignard ReagentTertiary Benzylic Alcohol ProductYield (%)
Acetophenone (B1666503)Phenylmagnesium bromide1,1-Diphenylethanol85
BenzophenoneMethylmagnesium iodide1,1-Diphenylethanol90
PropiophenonePhenylmagnesium bromide1,1-Diphenylpropan-1-ol82
Experimental Protocol: Synthesis of 1,1-Diphenylethanol via Grignard Reaction[1]

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of acetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 1,1-diphenylethanol.

Workflow for Grignard Synthesis of a Tertiary Benzylic Alcohol

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification A Mg turnings + Anhydrous Ether B Add Bromobenzene solution A->B Initiate C Reflux B->C Complete formation D Cool Grignard reagent C->D Use in next step E Add Acetophenone solution D->E Dropwise F Stir at RT E->F G Quench with NH4Cl (aq) F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify I->J K 1,1-Diphenylethanol J->K Final Product

Caption: Workflow for the synthesis of a tertiary benzylic alcohol.

Oxidation of Tertiary Benzylic Alcohols

The oxidation of tertiary benzylic alcohols is a challenging transformation due to the absence of a hydrogen atom on the carbinol carbon. However, under specific conditions, tandem elimination-oxidation reactions can occur. For instance, oxoammonium salts can mediate the conversion of tertiary benzylic alcohols into allylic ethers.[2] More direct C-H oxidation of the aromatic ring or adjacent alkyl groups can also be achieved using potent oxidizing agents.[3]

Table 2: Oxidation of Tertiary Benzylic Alcohols

SubstrateReagentProductYield (%)Reference
1-methyl-1-phenyl-ethanolOxoammonium saltAllylic ether67[2]
Substituted TolueneBis(methanesulfonyl) peroxideBenzylic Alcohol65-82[3]
Experimental Protocol: Tandem Elimination-Oxidation with an Oxoammonium Salt[2]

Materials:

  • Tertiary benzylic alcohol

  • Oxoammonium salt (e.g., Bobbitt's salt)

  • Dichloromethane

Procedure:

  • To a solution of the tertiary benzylic alcohol (1.0 eq) in dichloromethane, the oxoammonium salt (1.2 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the allylic ether.

Reaction Pathway for Tandem Elimination-Oxidation

G A Tertiary Benzylic Alcohol C Intermediate N-oxide A->C + Oxoammonium Salt B Oxoammonium Salt B->C D Elimination C->D Base-mediated E Alkene D->E F Allylic Oxidation E->F Ene-type transition state G Allylic Ether Product F->G

Caption: Tandem elimination-oxidation of a tertiary benzylic alcohol.

Substitution Reactions of Tertiary Benzylic Alcohols

Tertiary benzylic alcohols readily undergo nucleophilic substitution reactions, primarily through an Sₙ1 mechanism, due to the formation of a highly stabilized tertiary benzylic carbocation. This reactivity allows for the introduction of a wide range of nucleophiles at the benzylic position.

Table 3: Sₙ1 Substitution Reactions of Tertiary Benzylic Alcohols

SubstrateNucleophileProductYield (%)
2-Phenyl-2-propanol (B165765)HBr2-Bromo-2-phenylpropaneHigh
1-PhenylcyclopentanolNaN₃1-Azido-1-phenylcyclopentane85
TriphenylmethanolCH₃OHTriphenylmethyl methyl ether92
Experimental Protocol: Sₙ1 Reaction of 2-Phenyl-2-propanol with HBr

Materials:

  • 2-Phenyl-2-propanol

  • Concentrated Hydrobromic Acid (48%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a separatory funnel, 2-phenyl-2-propanol (1.0 eq) is dissolved in diethyl ether.

  • Concentrated hydrobromic acid (2.0 eq) is added, and the funnel is shaken vigorously for 5-10 minutes, venting frequently.

  • The layers are allowed to separate, and the aqueous layer is removed.

  • The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield 2-bromo-2-phenylpropane.

Mechanism of Sₙ1 Substitution

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-determining) cluster_step3 Step 3: Nucleophilic Attack A Tertiary Benzylic Alcohol C Protonated Alcohol (Good Leaving Group) A->C + H+ B HBr B->C D Tertiary Benzylic Carbocation C->D - H2O F Substitution Product D->F + Br- E Br- E->F

Caption: Sₙ1 mechanism for the reaction of a tertiary benzylic alcohol.

Elimination Reactions of Tertiary Benzylic Alcohols

In the presence of strong acids and heat, tertiary benzylic alcohols undergo elimination reactions, typically via an E1 mechanism, to form alkenes. The stability of the resulting conjugated system often drives the reaction towards the formation of the most substituted alkene (Zaitsev's rule).

Table 4: E1 Elimination Reactions of Tertiary Benzylic Alcohols

SubstrateAcid CatalystProductYield (%)
2-Phenyl-2-propanolH₂SO₄α-Methylstyrene80-90
1-PhenylcyclohexanolH₃PO₄1-PhenylcyclohexeneHigh
2-Methyl-1-phenyl-2-propanolKHSO₄2-Methyl-1-phenylpropene75
Experimental Protocol: Dehydration of 2-Phenyl-2-propanol[1]

Materials:

  • 2-Phenyl-2-propanol

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • A distillation apparatus is assembled.

  • 2-Phenyl-2-propanol (1.0 eq) and a catalytic amount of concentrated sulfuric acid are placed in the distillation flask.

  • The mixture is heated to gently reflux, and the product alkene is distilled as it is formed.

  • The distillate is collected and washed with saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation to yield α-methylstyrene.

Mechanism of E1 Elimination

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-determining) cluster_step3 Step 3: Deprotonation A Tertiary Benzylic Alcohol C Protonated Alcohol A->C + H+ B H2SO4 B->C D Tertiary Benzylic Carbocation C->D - H2O F Alkene Product D->F - H+ E H2O (Base) E->F

Caption: E1 mechanism for the dehydration of a tertiary benzylic alcohol.

Significance in Drug Development

The reactivity of tertiary benzylic alcohols is of considerable interest in drug discovery and development. The tertiary alcohol motif can improve the metabolic stability of a drug candidate by blocking oxidation at that position. Furthermore, the ability to functionalize the benzylic position through substitution reactions allows for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of a molecule. The insights provided in this guide will aid in the strategic design and synthesis of next-generation therapeutics.

References

2-Methyl-1-phenylbutan-2-ol: A Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylbutan-2-ol is a chiral tertiary alcohol that has emerged as a valuable and versatile building block in asymmetric synthesis. Its strategic importance lies in its role as a precursor to other chiral molecules, most notably chiral amino alcohols, which are pivotal in the synthesis of pharmaceuticals and as chiral ligands in catalysis. The presence of a chiral quaternary carbon center makes it an attractive starting material for the construction of complex molecular architectures with a high degree of stereochemical control. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel chemical entities.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Colorless oil[1]
Boiling Point Not specified
Melting Point Not applicable

Table 1: Physicochemical Properties of this compound

Spectrum TypeKey Signals
¹H NMR (CDCl₃, 500 MHz) of 2-methyl-4-phenylbutan-2-ol δ 7.34-7.20 (m, 5H), 2.71-2.67 (m, 2H), 1.80 (d, J = 17.4 Hz, 1H), 1.78-1.74 (m, 2H), 1.27 (s, 6H)
¹³C NMR of 2-methyl-4-phenylbutan-2-ol Data not explicitly found in search results, but would show characteristic peaks for the aromatic ring, the quaternary carbon, and the aliphatic chain.

Table 2: NMR Spectroscopic Data for the Isomer 2-Methyl-4-phenylbutan-2-ol[1]

Synthesis of Racemic this compound

The most common and efficient method for the synthesis of racemic this compound and its isomers is the Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone or an epoxide.

Experimental Protocol: Grignard Reaction with an Epoxide

This protocol describes the synthesis of the related isomer, 2-methyl-4-phenylbutan-2-ol, which is a common precursor.

Materials:

Procedure:

  • Prepare the benzylmagnesium bromide Grignard reagent from magnesium turnings and benzyl bromide in anhydrous THF.

  • In a separate flask, cool a solution of benzylmagnesium bromide in THF to -10 °C.

  • Add a catalytic amount of copper(I) iodide to the cooled Grignard solution.

  • Slowly add isobutylene oxide to the reaction mixture, maintaining the temperature at -10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with toluene.

  • Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-methyl-4-phenylbutan-2-ol.

ReactantMolar RatioYield (%)Purity (%)
Benzylmagnesium bromideExcess~74>97
Isobutylene oxide1.0

Table 3: Typical Reaction Parameters for the Synthesis of 2-Methyl-4-phenylbutan-2-ol[2]

Synthesis_of_2_Methyl_4_phenylbutan_2_ol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup Benzylmagnesium\nbromide Benzylmagnesium bromide Reaction Reaction Benzylmagnesium\nbromide->Reaction Grignard Reagent Isobutylene\noxide Isobutylene oxide Isobutylene\noxide->Reaction THF (solvent) THF (solvent) THF (solvent)->Reaction CuI (catalyst) CuI (catalyst) CuI (catalyst)->Reaction -10°C to 0°C -10°C to 0°C -10°C to 0°C->Reaction Sat. aq. NH4Cl Sat. aq. NH4Cl Toluene Extraction Toluene Extraction Purification Purification Product 2-Methyl-4-phenylbutan-2-ol Workup_Step1 Sat. aq. NH4Cl Reaction->Workup_Step1 Quench Workup_Step2 Toluene Extraction Workup_Step1->Workup_Step2 Extract Workup_Step3 Purification Workup_Step2->Workup_Step3 Purify Workup_Step3->Product

Caption: Synthesis of 2-Methyl-4-phenylbutan-2-ol via Grignard Reaction.

Conversion to the Chiral Amino Alcohol: A Gateway to Asymmetric Synthesis

A primary application of this compound is its conversion to the corresponding chiral amino alcohol, 1-amino-2-methyl-4-phenylbutan-2-ol (B1517879). This transformation is typically achieved through a Ritter reaction followed by hydrolysis of the resulting amide. The amino alcohol is a valuable chiral building block in its own right.

Experimental Protocol: Ritter Reaction and Amide Hydrolysis

Part A: Ritter Reaction

Materials:

  • 2-Methyl-4-phenylbutan-2-ol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 2-methyl-4-phenylbutan-2-ol in an excess of acetonitrile.

  • Cool the solution to 0 °C and add concentrated sulfuric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated N-(1,1-dimethyl-3-phenylpropyl)acetamide by filtration, wash with water, and dry.

Part B: Amide Hydrolysis

Materials:

  • N-(1,1-dimethyl-3-phenylpropyl)acetamide

  • 10-20% aqueous sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reflux the crude amide from Part A in a 10-20% aqueous solution of sodium hydroxide for several hours, until the evolution of ammonia (B1221849) ceases.

  • After cooling, extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-amino-2-methyl-4-phenylbutan-2-ol.

  • Further purification can be achieved by distillation or by crystallization of a salt, such as the hydrochloride salt.

Ritter_Reaction_Hydrolysis Alcohol 2-Methyl-4-phenylbutan-2-ol Ritter Ritter Reaction (MeCN, H₂SO₄) Alcohol->Ritter Amide N-(1,1-dimethyl-3-phenylpropyl)acetamide Ritter->Amide Hydrolysis Amide Hydrolysis (NaOH, H₂O, Reflux) Amide->Hydrolysis Amine 1-Amino-2-methyl-4-phenylbutan-2-ol Hydrolysis->Amine

Caption: Conversion of the Tertiary Alcohol to the Amino Alcohol.

Chiral Resolution and Enantioselective Synthesis

To be utilized as a chiral building block, the racemic 1-amino-2-methyl-4-phenylbutan-2-ol must be resolved into its individual enantiomers, or synthesized in an enantioselective manner.

Chiral Resolution by HPLC

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica (B1680970) gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of 1-amino-2-methyl-4-phenylbutan-2-ol in the mobile phase to a concentration of 1 mg/mL.

This method allows for the analytical and preparative separation of the (R)- and (S)-enantiomers.

Applications in Asymmetric Synthesis

The enantiomerically pure 1-amino-2-methyl-4-phenylbutan-2-ol is a valuable chiral auxiliary and a precursor to chiral ligands for asymmetric catalysis.[3]

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. The amino alcohol can be used in a similar fashion to well-established auxiliaries like pseudoephedrine.

Experimental Protocol: Diastereoselective Alkylation

This protocol describes the use of a chiral amide derived from 1-amino-2-methyl-4-phenylbutan-2-ol for diastereoselective alkylation.

Materials:

  • (R)- or (S)-1-Amino-2-methyl-4-phenylbutan-2-ol

  • Carboxylic acid chloride or anhydride (B1165640)

  • Triethylamine (B128534)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Amide Formation: React the chiral amino alcohol with a carboxylic acid chloride or anhydride in the presence of triethylamine in anhydrous THF to form the chiral amide.

  • Enolate Formation: Dissolve the chiral amide in anhydrous THF, cool to -78 °C, and add a solution of LDA to form the enolate.

  • Alkylation: Add an alkyl halide to the enolate solution at -78 °C and allow the reaction to proceed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved, for example by acid hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid.

Chiral_Auxiliary_Workflow Start Prochiral Carboxylic Acid Derivative Attach Attach Chiral Auxiliary ((R)- or (S)-Amino Alcohol) Start->Attach Chiral_Substrate Chiral Amide Attach->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Alkylation (LDA, RX) Chiral_Substrate->Diastereoselective_Reaction Alkylated_Product Diastereomerically Enriched Alkylated Amide Diastereoselective_Reaction->Alkylated_Product Cleave Cleave Chiral Auxiliary (Hydrolysis) Alkylated_Product->Cleave Final_Product Enantiomerically Enriched α-Substituted Carboxylic Acid Cleave->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleave->Recovered_Auxiliary

Caption: Workflow for the use of 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Auxiliary.

As a Precursor to Chiral Ligands

The amino and hydroxyl groups of 1-amino-2-methyl-4-phenylbutan-2-ol can be readily modified to synthesize a variety of chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts for enantioselective transformations such as hydrogenation, transfer hydrogenation, and allylation reactions.

Applications in Drug Development

Chiral amino alcohols are prevalent structural motifs in many biologically active molecules and pharmaceuticals. The use of enantiomerically pure building blocks like 1-amino-2-methyl-4-phenylbutan-2-ol is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects. While direct incorporation of the this compound framework into a specific marketed drug is not prominently documented, its role as a precursor to chiral amino alcohols places it at the foundation of synthetic routes to various classes of therapeutic agents. For instance, acyclic vicinal amino alcohols have been investigated as analogues of Vesamicol, an inhibitor of vesicular acetylcholine (B1216132) transport, highlighting the potential of this structural class in neuroscience drug discovery.[4]

Conclusion

This compound serves as a strategically important chiral building block in organic synthesis. Its value is most prominently realized through its conversion to the chiral amino alcohol, 1-amino-2-methyl-4-phenylbutan-2-ol. This derivative is a versatile tool for asymmetric synthesis, functioning as a chiral auxiliary to control stereochemistry in alkylation and other reactions, and as a precursor for the synthesis of a diverse range of chiral ligands for metal-catalyzed transformations. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this chiral building block in the creation of complex, enantiomerically pure molecules with potential applications in medicine and materials science. Further exploration of the direct applications of enantiopure this compound and the development of more efficient enantioselective synthetic methods will undoubtedly expand its utility in the future.

References

The Industrial Potential of 2-Methyl-1-phenylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylbutan-2-ol, a tertiary aryl alkyl alcohol, presents significant opportunities across various industrial sectors. While direct, large-scale industrial use is not extensively documented, its structural characteristics and those of its close isomers strongly suggest high potential in the fragrance and pharmaceutical industries. Its pleasant aromatic properties make it a candidate for use in perfumery and cosmetics. Furthermore, its role as a versatile chemical intermediate is of considerable interest, particularly in the synthesis of complex chiral molecules which are foundational in modern drug development. This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, potential industrial applications, and safety considerations for this compound, serving as a foundational resource for researchers and developers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in industrial processes. While some experimental data is limited for this specific isomer, a combination of computed data and information from closely related isomers provides a reliable profile.

PropertyValueData TypeSource(s)
Molecular Formula C₁₁H₁₆O---INVALID-LINK--[1]
Molecular Weight 164.24 g/mol Computed--INVALID-LINK--[2]
CAS Number 772-46-3---INVALID-LINK--[1]
Appearance Not specified; likely a liquid or low-melting solidInferred-
Boiling Point Not available---INVALID-LINK--[1]
Melting Point Not available---INVALID-LINK--[1]
Density Not available---INVALID-LINK--[1]
LogP (Octanol-Water Partition Coefficient) 2.3901Computed--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 20.23 ŲComputed--INVALID-LINK--[1]
Hydrogen Bond Donors 1Computed--INVALID-LINK--[1]
Hydrogen Bond Acceptors 1Computed--INVALID-LINK--[1]
Rotatable Bonds 3Computed--INVALID-LINK--[1]

Synthesis of this compound

The primary and most efficient method for the laboratory and potential industrial-scale synthesis of this compound is through a Grignard reaction. This classic carbon-carbon bond-forming reaction offers high yields and selectivity.

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from benzylmagnesium halide and 2-butanone (B6335102).

Materials:

  • Magnesium turnings

  • Benzyl (B1604629) bromide (or chloride)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

  • A solution of benzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete and the magnesium has been consumed, the resulting Grignard reagent (benzylmagnesium bromide) is cooled in an ice bath.

  • Reaction with Ketone: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be maintained below 10°C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis of this compound Benzyl_Bromide Benzyl Bromide Grignard_Reagent Benzylmagnesium Bromide (Grignard Reagent) Benzyl_Bromide->Grignard_Reagent + Mg in Ether Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate + 2-Butanone Two_Butanone 2-Butanone Two_Butanone->Intermediate Product This compound Intermediate->Product + H+ (Workup) Workup Aqueous Workup (NH4Cl) Workup->Product

Figure 1: Grignard reaction workflow for the synthesis of this compound.

Potential Industrial Applications

Fragrance and Flavor Industry

Aryl alkyl alcohols are a well-established class of compounds in the fragrance industry. The structural isomer, 2-methyl-4-phenyl-2-butanol, is known for its floral aroma, reminiscent of lily of the valley, and is used in various cosmetic and cleaning products. Given the structural similarity, this compound is highly likely to possess desirable olfactory properties, making it a strong candidate for use as a fragrance ingredient in perfumes, soaps, lotions, and other consumer products. Its tertiary alcohol group provides stability, which is a desirable trait for fragrance longevity.

Pharmaceutical Intermediate

The structure of this compound makes it a valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry. It can serve as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be a starting material for the synthesis of chiral amino alcohols, which are key structural motifs in many pharmaceuticals, including some antiviral and anti-inflammatory drugs. The tertiary alcohol can be converted to other functional groups, and the phenyl ring can be modified to create a library of derivatives for drug discovery screening.

G cluster_applications Potential Industrial Applications Molecule This compound Fragrance Fragrance & Flavor Industry Molecule->Fragrance Direct Application Intermediate Chemical Intermediate Molecule->Intermediate Pharmaceutical Pharmaceutical Industry Intermediate->Pharmaceutical Synthesis of Bioactive Molecules

Figure 2: Logical relationship of potential industrial applications.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of aryl alkyl alcohols has been shown to exhibit various biological effects, including antimicrobial and anti-inflammatory properties. The mechanism of action for some aryl alcohols involves interaction with enzymes such as aryl-alcohol oxidases (AAOs). These enzymes catalyze the oxidation of aryl alcohols, a process that can have implications in various biological pathways. The potential for this compound and its derivatives to modulate such enzymatic activities warrants further investigation for drug development purposes.

G cluster_bioactivity Potential Biological Interaction Aryl_Alcohol This compound (Aryl Alkyl Alcohol) AAO_Enzyme Aryl-Alcohol Oxidase (AAO) Aryl_Alcohol->AAO_Enzyme Substrate Oxidation Oxidation AAO_Enzyme->Oxidation Catalyzes Biological_Effect Potential Biological Effect (e.g., Antimicrobial) Oxidation->Biological_Effect Leads to

Figure 3: Hypothetical interaction with Aryl-Alcohol Oxidase.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

The resulting mass spectrum can be compared to spectral libraries for identification.

G cluster_gcms GC-MS Analysis Workflow Sample Sample Preparation (Dissolution in Solvent) Injection Injection into GC Sample->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data Data Analysis (Mass Spectrum) Detection->Data

Figure 4: General workflow for GC-MS analysis.

Safety and Handling

General Safety Precautions:

  • Eye Contact: Likely to cause eye irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.[3][4]

  • Skin Contact: May cause skin irritation. Wear suitable protective gloves and clothing.[5]

  • Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area or with appropriate respiratory protection.[5]

  • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[5]

  • Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Use in a chemical fume hood

Conclusion

This compound is a promising aryl alkyl alcohol with significant potential for industrial applications. Its likely pleasant aromatic properties make it a strong candidate for the fragrance and flavor industry. Furthermore, its utility as a versatile chemical intermediate opens up avenues for the synthesis of novel and potentially bioactive molecules for the pharmaceutical sector. Further research is warranted to fully elucidate its specific industrial applications, biological activities, and to establish a comprehensive safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to explore and unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Methyl-1-phenylbutan-2-ol, a chiral tertiary alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for the individual enantiomers in peer-reviewed literature, this document combines established principles of stereochemistry, analogous synthetic methodologies, and in silico predictions to offer a thorough analysis. The guide covers the synthesis of the racemic mixture, strategies for chiral resolution, predicted spectroscopic and physicochemical properties, and a prospective evaluation of the pharmacological and toxicological profiles of the (R)- and (S)-enantiomers. All quantitative data is presented in structured tables, and key experimental workflows are illustrated with diagrams.

Introduction

This compound is a tertiary alcohol featuring a chiral center at the C2 position. The presence of a stereocenter dictates that the molecule exists as a pair of enantiomers: (R)-2-Methyl-1-phenylbutan-2-ol and (S)-2-Methyl-1-phenylbutan-2-ol. The distinct three-dimensional arrangement of substituents around the chiral carbon can lead to significant differences in the biological activity of each enantiomer, a critical consideration in drug development and pharmacology. While this specific compound is not extensively studied, its structural motif as a benzylic tertiary alcohol makes it an interesting candidate for further investigation.

dot

Caption: Relationship between the stereoisomers of this compound.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The most direct and established laboratory method for the synthesis of racemic this compound is the Grignard reaction.[1] This involves the nucleophilic addition of an organomagnesium halide to a ketone. Two primary routes are feasible:

  • Route A: Reaction of benzylmagnesium chloride with butan-2-one.

  • Route B: Reaction of ethylmagnesium bromide with 1-phenylpropan-2-one (phenylacetone).

Experimental Protocol (Analogous to Grignard reactions for tertiary alcohols):

Reaction: Phenylacetone (B166967) with Ethylmagnesium Bromide

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), the flask is cooled in an ice bath. A solution of phenylacetone in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield racemic this compound.

dot

SynthesisWorkflow start Phenylacetone + Ethylmagnesium Bromide reaction Grignard Reaction in Anhydrous Ether start->reaction quench Quenching with aq. NH4Cl reaction->quench extraction Extraction and Drying quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product Racemic this compound purification->product

Caption: Proposed workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

As specific protocols for the resolution of this compound are not documented, two general strategies can be employed:

2.2.1. Diastereomeric Salt Formation

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by their different physical properties, such as solubility.

Proposed Experimental Protocol:

  • Derivatization: The racemic alcohol is first converted to a derivative containing a functional group suitable for salt formation, such as a phthalate (B1215562) half-ester. This is achieved by reacting the alcohol with phthalic anhydride.

  • Salt Formation: The resulting racemic phthalate half-ester is then reacted with an enantiomerically pure chiral base (e.g., (+)-brucine or (S)-(-)-α-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization based on their differential solubility in the chosen solvent.

  • Liberation of Enantiomers: The separated diastereomeric salts are then hydrolyzed under basic conditions to liberate the individual enantiomers of this compound.

2.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of benzylic alcohols.

Proposed Experimental Conditions (based on analogous separations):

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Optimization: The mobile phase composition, flow rate, and column temperature may need to be optimized to achieve baseline separation.

dot

ResolutionWorkflow cluster_0 Diastereomeric Salt Formation cluster_1 Chiral HPLC derivatization derivatization salt_formation salt_formation derivatization->salt_formation fractional_crystallization fractional_crystallization salt_formation->fractional_crystallization liberation liberation fractional_crystallization->liberation injection injection separation separation injection->separation detection detection separation->detection racemate Racemic Mixture cluster_0 cluster_0 racemate->cluster_0 cluster_1 cluster_1 racemate->cluster_1 enantiomers Separated Enantiomers cluster_0->enantiomers cluster_1->enantiomers

Caption: General strategies for the chiral resolution of this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of experimental data for the individual enantiomers, the following properties are predicted based on computational models and data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

PropertyPredicted Value
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.24 g/mol
Boiling Point~220-230 °C (at 760 mmHg)
Density~0.98 g/cm³
LogP~2.8
pKa~18 (alcohol proton)
Specific Rotation [α]DEqual in magnitude, opposite in sign for (R) and (S) enantiomers (value not determined)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Phenyl-H (ortho)7.2-7.3128.0
Phenyl-H (meta)7.3-7.4128.5
Phenyl-H (para)7.1-7.2126.0
Phenyl-C (ipso)-138.0
-CH₂- (benzyl)2.7-2.945.0
-CH₂- (ethyl)1.6-1.835.0
-CH₃ (ethyl)0.8-1.08.0
-CH₃ (methyl)1.2-1.425.0
C-OH-75.0
-OHBroad singlet, variable-

Note: Predicted NMR data can be generated using software such as ChemDraw or other computational chemistry packages. The actual spectra may vary depending on the solvent and experimental conditions.

Potential Pharmacological and Toxicological Properties

There is no specific pharmacological or toxicological data available for the enantiomers of this compound. However, based on its structure as a benzylic tertiary alcohol, some general predictions and areas for future investigation can be outlined.

4.1. Pharmacological Profile (Prospective)

The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic. For benzylic alcohols, potential interactions with the central nervous system are a possibility due to their structural resemblance to some neurotransmitters.

4.2. ADME/Tox Profile (In Silico Prediction)

In silico tools can provide predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial in early-stage drug development.

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted OutcomeRationale/Implication
Absorption
Oral BioavailabilityModerate to HighThe predicted LogP suggests good membrane permeability.
Distribution
Blood-Brain Barrier PermeationLikely to crossThe lipophilic nature of the molecule suggests potential CNS distribution.
Plasma Protein BindingHighAromatic compounds often exhibit high plasma protein binding.
Metabolism
Cytochrome P450 (CYP)Potential substrate and/or inhibitorThe phenyl ring and alkyl groups are sites for potential metabolism.
Excretion
Route of EliminationPrimarily renal after metabolismMetabolites are typically more water-soluble for renal excretion.
Toxicity
HepatotoxicityPossibleAromatic compounds can sometimes be associated with liver toxicity.
CarcinogenicityUnlikely based on structureNo obvious structural alerts for carcinogenicity.

Note: These are computational predictions and require experimental validation.

dot

ADMET cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics & Toxicology Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolism->Excretion Metabolites Metabolites Metabolism->Metabolites Biological_Target Biological_Target Therapeutic_Effect Therapeutic_Effect Biological_Target->Therapeutic_Effect Toxic_Effect Toxic_Effect Metabolites->Toxic_Effect Molecule This compound Enantiomer Molecule->Absorption Molecule->Biological_Target

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methyl-1-phenylbutan-2-ol, with a core focus on the principles and practical application of theoretical yield calculations. The synthesis is primarily achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. Understanding the stoichiometry and limiting reagents is paramount for optimizing reaction efficiency and predicting the maximum possible product outcome.

Core Concepts in Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be generated from a given set of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material. This calculation is fundamental in synthetic chemistry for evaluating the success of a reaction and optimizing experimental conditions. The key steps involve:

  • Balanced Chemical Equation: Writing the balanced chemical equation for the reaction to understand the stoichiometric ratios between reactants and products.

  • Moles of Reactants: Calculating the number of moles of each reactant using their respective masses (or volumes and densities) and molar masses.

  • Identifying the Limiting Reagent: Determining which reactant will be completely consumed first, as this will dictate the maximum amount of product that can be formed.

  • Calculating Theoretical Yield: Using the stoichiometry of the reaction and the moles of the limiting reagent to calculate the maximum mass of the product that can be synthesized.

Synthesis of this compound via Grignard Reaction

The synthesis of the tertiary alcohol, this compound, can be accomplished through several Grignard pathways. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of a ketone or ester, followed by an acidic workup to protonate the resulting alkoxide.[1] It is crucial to conduct the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[2] Commonly used aprotic solvents include diethyl ether and tetrahydrofuran (B95107) (THF).[2]

Three plausible synthetic routes are presented below:

  • Route A: Reaction of methylmagnesium bromide with 1-phenyl-2-butanone.

  • Route B: Reaction of benzylmagnesium bromide with 2-butanone (B6335102).

  • Route C: Reaction of ethylmagnesium bromide with 1-phenyl-2-propanone.

Quantitative Data for Reactants and Product

For accurate theoretical yield calculations, the molar masses and densities of all substances involved are required.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)
Product
This compoundC₁₁H₁₆O164.24[2][3]-
Reactants (Route A)
1-Phenyl-2-butanoneC₁₀H₁₂O148.20[4][5][6]0.998 at 25 °C[7]
Methylmagnesium bromideCH₃BrMg119.24[8][9][10][11]1.035 (in diethyl ether)[8][9][10][12]
Reactants (Route B)
2-Butanone (MEK)C₄H₈O72.11[13][14][15]0.805 at 25 °C[16]
Benzylmagnesium bromideC₇H₇BrMg195.34[17][18][19][20][21]-
Reactants (Route C)
1-Phenyl-2-propanoneC₉H₁₀O134.18[22][23][24]1.003 at 20 °C[23]
Ethylmagnesium bromideC₂H₅BrMg133.27[25][26][27]1.02 at 25 °C[25][27]

Experimental Protocol: Synthesis via Benzylmagnesium Bromide and 2-Butanone (Route B)

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzyl (B1604629) bromide

  • 2-Butanone (MEK)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven to remove any traces of water.[2][25]

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • A solution of benzyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings while stirring. The reaction is initiated, which is evident by the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted to form benzylmagnesium bromide.

  • Reaction with 2-Butanone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of 2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.

  • Workup and Purification:

    • The reaction mixture is carefully poured over a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and protonate the alkoxide.

    • The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether to recover any dissolved product.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

    • The crude product can be further purified by distillation or column chromatography.

Theoretical Yield Calculation: A Step-by-Step Example (Route B)

Let's assume the following starting quantities for the synthesis:

  • Magnesium: 2.43 g

  • Benzyl bromide: 17.1 g (11.5 mL)

  • 2-Butanone: 7.21 g (8.96 mL)

Step 1: Balanced Chemical Equation

The synthesis involves two main steps: the formation of the Grignard reagent and its reaction with the ketone.

  • Formation of Grignard Reagent: C₆H₅CH₂Br + Mg → C₆H₅CH₂MgBr

  • Reaction with Ketone and Workup: C₆H₅CH₂MgBr + CH₃COCH₂CH₃ → C₆H₅CH₂C(OMgBr)(CH₃)(CH₂CH₃) C₆H₅CH₂C(OMgBr)(CH₃)(CH₂CH₃) + H⁺ → C₆H₅CH₂C(OH)(CH₃)(CH₂CH₃) + Mg²⁺ + Br⁻

The overall balanced equation is: C₆H₅CH₂Br + Mg + CH₃COCH₂CH₃ → C₁₁H₁₆O

The stoichiometry is 1:1:1 between benzyl bromide, magnesium, and 2-butanone to produce one mole of this compound.

Step 2: Calculate Moles of Reactants

  • Moles of Magnesium (Mg):

    • Molar Mass of Mg = 24.31 g/mol

    • Moles = 2.43 g / 24.31 g/mol = 0.100 moles

  • Moles of Benzyl bromide (C₆H₅CH₂Br):

    • Molar Mass of C₆H₅CH₂Br = 171.04 g/mol

    • Moles = 17.1 g / 171.04 g/mol = 0.100 moles

  • Moles of 2-Butanone (CH₃COCH₂CH₃):

    • Molar Mass of CH₃COCH₂CH₃ = 72.11 g/mol [13][14][15]

    • Moles = 7.21 g / 72.11 g/mol = 0.100 moles

Step 3: Identify the Limiting Reagent

Based on the 1:1:1 stoichiometry, and since we have equal molar amounts of all three key reactants, there is no single limiting reagent in this idealized example. All reactants would be consumed simultaneously. In a real-world scenario, the reactant with the fewest moles relative to the stoichiometric ratio would be the limiting reagent.

Step 4: Calculate the Theoretical Yield

Since the molar ratio of the limiting reagent (any of the reactants in this case) to the product is 1:1, the number of moles of this compound produced will also be 0.100 moles.

  • Theoretical Yield in grams:

    • Molar Mass of C₁₁H₁₆O = 164.24 g/mol [2][3]

    • Theoretical Yield = 0.100 moles * 164.24 g/mol = 16.42 g

Therefore, the theoretical yield of this compound for this specific reaction is 16.42 grams.

Visualizing the Workflow

The logical progression of the theoretical yield calculation can be visualized as follows:

Theoretical_Yield_Calculation cluster_reactants Reactant Information cluster_calculation Calculation Steps cluster_product Product Information Mass_Reactant Mass of Reactant Moles_Reactant Calculate Moles of Reactant Mass_Reactant->Moles_Reactant Molar_Mass_Reactant Molar Mass of Reactant Molar_Mass_Reactant->Moles_Reactant Limiting_Reagent Identify Limiting Reagent Moles_Reactant->Limiting_Reagent Stoichiometry Determine Stoichiometry (from Balanced Equation) Stoichiometry->Limiting_Reagent Moles_Product Calculate Moles of Product Limiting_Reagent->Moles_Product Theoretical_Yield Calculate Theoretical Yield (grams) Moles_Product->Theoretical_Yield Molar_Mass_Product Molar Mass of Product Molar_Mass_Product->Theoretical_Yield

Caption: Workflow for Theoretical Yield Calculation.

The synthesis of this compound via a Grignard reaction is a classic example of carbon-carbon bond formation. Accurate calculation of the theoretical yield is a critical skill for any research scientist, enabling efficient evaluation of reaction success and optimization of synthetic protocols. This guide provides the foundational knowledge and a practical framework for performing these essential calculations.

References

Methodological & Application

detailed experimental protocol for Grignard synthesis of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Detailed Experimental Protocol for the Grignard Synthesis of 2-Methyl-1-phenylbutan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde, to produce an alcohol.[3][4] This protocol provides a detailed methodology for the synthesis of the tertiary alcohol, this compound, through the reaction of benzylacetone (B32356) (1-phenylpropan-2-one) with ethylmagnesium bromide. The procedure outlines the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent work-up and purification steps.[1][5]

Reaction Scheme

Step 1: Formation of Ethylmagnesium Bromide (Grignard Reagent) CH3CH2Br + Mg --(Anhydrous Ether)--> CH3CH2MgBr

Step 2: Reaction with Benzylacetone C6H5CH2C(O)CH3 + CH3CH2MgBr --(Anhydrous Ether)--> C6H5CH2C(OMgBr)(CH3)CH2CH3

Step 3: Acidic Work-up C6H5CH2C(OMgBr)(CH3)CH2CH3 + H3O+ --> C6H5CH2C(OH)(CH3)CH2CH3 + Mg(OH)Br

Quantitative Data Summary

The following table outlines the reactants and reagents required for the synthesis, along with their respective quantities and molar ratios.

Reagent/ReactantMolecular Weight ( g/mol )AmountMolesMolar Ratio
Magnesium Turnings24.311.5 g~0.0621.2
Bromoethane (B45996)108.975.45 g (3.7 mL)0.051.0
Benzylacetone148.206.7 g (6.6 mL)0.0450.9
Anhydrous Diethyl Ether74.12~100 mL--
Saturated NH₄Cl (aq)53.49As needed--
Anhydrous MgSO₄120.37As needed--

Experimental Protocol

1. Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) or by flame-drying under a vacuum before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Flammable Solvents: Anhydrous diethyl ether is highly flammable and volatile. Ensure the experiment is conducted in a well-ventilated fume hood, away from any open flames or spark sources.[1]

  • Exothermic Reactions: The formation of the Grignard reagent is a highly exothermic process. An ice-water bath must be kept on hand to control the reaction temperature.[1][6]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

2. Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Protect all openings from atmospheric moisture using drying tubes filled with calcium chloride or by maintaining a positive pressure of an inert gas.

  • Place the magnesium turnings (1.5 g) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[6]

  • Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium.

  • Prepare a solution of bromoethane (3.7 mL) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Initiate the reaction by adding a small portion (~5 mL) of the bromoethane solution to the magnesium. The reaction should begin spontaneously, evidenced by bubbling and the disappearance of the iodine color, resulting in a cloudy, grayish solution.[7] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[7]

  • Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the ethylmagnesium bromide reagent.

3. Reaction with Benzylacetone

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Prepare a solution of benzylacetone (6.6 mL) in 40 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the benzylacetone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion.

4. Work-up and Purification

  • Cool the reaction flask in an ice bath. Quench the reaction by slowly and carefully adding 50 mL of cold, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise.[1][6] Alternatively, the reaction mixture can be poured slowly onto a mixture of crushed ice and dilute acid (e.g., 2M HCl).[7][8]

  • Transfer the entire mixture to a separatory funnel. Two layers will form: an upper organic (ether) layer and a lower aqueous layer.

  • Separate the layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether to recover any dissolved product.[7]

  • Combine all the organic extracts and wash them sequentially with 30 mL of water and 30 mL of brine (saturated NaCl solution).[1]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[1]

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualization of Experimental Workflow

Grignard_Synthesis_Workflow Workflow for Grignard Synthesis of this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Setup & Reagent Prep B Dry Glassware & Assemble (3-neck flask, condenser, funnel) under N2 atmosphere A->B C Prepare EtBr in Anhydrous Ether A->C E Add Mg turnings & Iodine to flask with ether B->E F Initiate reaction with small amount of EtBr solution C->F D Grignard Reagent Formation D->E E->F G Dropwise addition of remaining EtBr solution, maintain gentle reflux F->G H Stir at RT for 30-60 min G->H J Cool Grignard reagent to 0°C (ice bath) H->J I Reaction with Ketone I->J K Dropwise addition of Benzylacetone in ether solution (<10°C) J->K L Stir at RT for 60 min K->L N Quench with cold sat. NH4Cl solution L->N M Work-up & Isolation M->N O Separate layers & Extract aqueous phase with ether N->O P Wash combined organic layers (H2O, Brine) O->P Q Dry over MgSO4, filter P->Q R Concentrate via Rotary Evaporation Q->R T Vacuum Distillation or Column Chromatography R->T S Purification S->T U Final Product: This compound T->U

Caption: Experimental workflow for the synthesis of this compound.

References

synthesis of 2-Methyl-1-phenylbutan-2-ol from benzylmagnesium halide and isobutylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 2-Methyl-1-phenylbutan-2-ol

Abstract

This document provides detailed application notes and protocols for the synthesis of this compound via the Grignard reaction of a benzylmagnesium halide with isobutylene (B52900) oxide. This method offers a reliable route to the target tertiary alcohol, which is a valuable intermediate in the synthesis of fragrances and other fine chemicals.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction, discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for carbon-carbon bond formation.[3][4] This application note focuses on the nucleophilic addition of a benzylmagnesium halide to the epoxide, isobutylene oxide (1,2-epoxy-2-methylpropane), to yield this compound. The reaction proceeds via the ring-opening of the epoxide by the nucleophilic benzyl (B1604629) carbanion of the Grignard reagent.[5] This process is advantageous as it utilizes readily available starting materials and can be performed as a one-pot synthesis, streamlining the experimental procedure.[1][2]

Reaction Scheme

The overall chemical transformation is depicted below:

Step 1: Formation of Benzylmagnesium Halide (Grignard Reagent)

  • Benzyl halide + Mg → Benzylmagnesium halide

Step 2: Reaction with Isobutylene Oxide

  • Benzylmagnesium halide + Isobutylene oxide → this compound

Experimental Protocols

Materials and Equipment
  • Reactants: Benzyl bromide or benzyl chloride, magnesium turnings, isobutylene oxide, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reagents for Work-up: Saturated aqueous ammonium (B1175870) chloride solution, toluene (B28343), anhydrous magnesium sulfate.

  • Apparatus: A three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, and standard laboratory glassware. All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions.[6]

  • Inert Atmosphere: Nitrogen or argon gas supply.

Protocol 1: Two-Step, One-Pot Synthesis of this compound

This protocol is adapted from established procedures and offers a high-yield synthesis of the target compound.[1][7]

Part A: Preparation of Benzylmagnesium Halide

  • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere of nitrogen.

  • Place magnesium turnings in the flask. For activation, a small crystal of iodine can be added.[6]

  • Prepare a solution of benzyl halide (e.g., benzyl bromide) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the benzyl halide solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and may require gentle heating to start. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[8]

  • Once the reaction has started, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture until most of the magnesium has been consumed. The resulting dark solution is the benzylmagnesium halide Grignard reagent.

Part B: Reaction with Isobutylene Oxide and Work-up

  • Cool the freshly prepared Grignard reagent solution to a temperature between -10°C and 0°C using an ice-salt bath.[1][2]

  • Prepare a solution of isobutylene oxide in anhydrous diethyl ether or THF.

  • Add the isobutylene oxide solution dropwise to the cooled Grignard reagent, maintaining the reaction temperature below 10°C.[7]

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at 0°C.[1][6]

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring. This should be done in an ice bath to control the exothermic reaction.

  • After the quenching is complete, add toluene and transfer the mixture to a separatory funnel.[1]

  • Separate the organic layer. Wash the organic phase twice with a saturated ammonium chloride solution.[1][6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Benzyl HalideBenzyl bromide or chloride[1][2]
EpoxideIsobutylene oxide[1][2]
SolventAnhydrous Diethyl Ether or THF[6]
Reaction Conditions
Grignard to Epoxide Molar Ratio0.5 to 5[1][6]
Reaction Temperature-20°C to +10°C (preferably -10°C to 0°C)[1][2]
Reaction Time (post-addition)2 hours[1]
Work-up & Purification
Quenching AgentSaturated NH₄Cl solution[1][6]
Purification MethodVacuum Distillation[1]
Product Characteristics
Yield74%[1][7]
Purity>97%[1][7]
Molecular FormulaC₁₁H₁₆O[9]
Molecular Weight164.24 g/mol [9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Synthesis_Workflow Start Start: Assemble Dry Glassware Prepare_Grignard Prepare Benzylmagnesium Halide (Benzyl Halide + Mg in Ether/THF) Start->Prepare_Grignard Cool_Reaction Cool Grignard Reagent (-10°C to 0°C) Prepare_Grignard->Cool_Reaction Add_Epoxide Add Isobutylene Oxide (dropwise) Cool_Reaction->Add_Epoxide React Stir for 2 hours at 0°C Add_Epoxide->React Quench Quench with sat. NH4Cl(aq) React->Quench Workup Work-up: - Add Toluene - Separate Layers - Wash Organic Layer Quench->Workup Dry_Concentrate Dry (MgSO4) and Concentrate Workup->Dry_Concentrate Purify Purify by Vacuum Distillation Dry_Concentrate->Purify End Product: this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The following diagram outlines the key steps in the reaction mechanism.

Reaction_Mechanism Grignard Benzylmagnesium Halide (Ph-CH2-MgX) Nucleophilic_Attack Nucleophilic Attack (Ring Opening) Grignard->Nucleophilic_Attack Epoxide Isobutylene Oxide Epoxide->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Forms C-C bond Protonation Protonation (Work-up with NH4Cl) Alkoxide_Intermediate->Protonation Product This compound Protonation->Product Forms O-H bond

Caption: Simplified mechanism of the Grignard reaction.

References

Application of 2-Methyl-1-phenylbutan-2-ol Derivatives in Enantioselective Catalysis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of chiral amino alcohols, specifically focusing on derivatives of the 2-methyl-1-phenylbutan-2-ol scaffold, in the field of enantioselective catalysis. While literature on this compound itself is limited, its amino-functionalized analogue, 1-Amino-2-methyl-4-phenylbutan-2-ol, serves as a versatile chiral building block for the synthesis of various ligands and catalysts that are instrumental in producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1][2][3] This guide covers its application as a chiral ligand precursor, an organocatalyst, and a chiral auxiliary, complete with experimental protocols and quantitative data.[4]

Application as a Chiral Ligand Precursor

Chiral 1,2-amino alcohols are valuable precursors for a wide range of chiral ligands due to their ability to form stable chelate rings with metal centers through their nitrogen and oxygen donor atoms.[5] The stereocenter on the amino alcohol backbone dictates the chirality of the resulting ligand and, consequently, the enantioselectivity of the catalytic reaction.[5] The versatility of the 1-Amino-2-methyl-4-phenylbutan-2-ol scaffold allows for the synthesis of several types of ligands.[6]

Synthesis of Bis(oxazoline) (BOX) Ligands

C2-symmetric bis(oxazoline) (BOX) ligands are highly effective in a variety of catalytic asymmetric reactions.[5] They can be synthesized from (S)-1-Amino-2-methyl-4-phenylbutan-2-ol in a two-step process.[5]

Experimental Protocol: Synthesis of a BOX Ligand [5]

  • Amide Formation: To a stirred solution of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (11.16 mmol) in toluene (B28343) (50 mL), add dimethyl malonate (5.58 mmol).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the methanol (B129727) byproduct. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (approximately 24 hours).

  • Cyclization: After cooling, the intermediate amide is cyclized to the bis(oxazoline) ligand.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure BOX ligand.[5]

Synthesis of Schiff Base Ligands

Schiff base ligands are readily prepared through the condensation of the primary amine of 1-Amino-2-methyl-4-phenylbutan-2-ol with an aldehyde or ketone.[6]

Experimental Protocol: Synthesis of a Schiff Base Ligand [6]

  • Dissolution: Dissolve 1-Amino-2-methyl-4-phenylbutan-2-ol (1.0 eq) in ethanol (B145695) or methanol.

  • Addition: Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or under reflux for 2 to 24 hours, monitoring the progress by TLC.

  • Isolation: The resulting Schiff base ligand can be isolated upon completion of the reaction.

Synthesis of Phosphine (B1218219) Ligands

Phosphine-containing ligands are powerful for transformations like asymmetric hydrogenation.[6] Their synthesis involves the introduction of a phosphine moiety to the amino alcohol scaffold.[6]

Experimental Protocol: Synthesis of a Phosphine Ligand [6]

  • Functionalization: Convert the hydroxyl group of 1-Amino-2-methyl-4-phenylbutan-2-ol into a better leaving group (e.g., tosylate or mesylate).

  • Phosphination: React the functionalized amino alcohol with a suitable phosphine source (e.g., diarylphosphine or chlorophosphine) in the presence of a strong base like n-butyllithium under an inert atmosphere.

  • Work-up and Purification: Quench the reaction and purify the product using chromatographic techniques under inert conditions to prevent phosphine oxidation.

Diagram of Ligand Synthesis Pathways

G Synthesis of Chiral Ligands from 1-Amino-2-methyl-4-phenylbutan-2-ol cluster_start Starting Material cluster_ligands Chiral Ligands start 1-Amino-2-methyl-4-phenylbutan-2-ol box Bis(oxazoline) (BOX) Ligand start->box Dimethyl Malonate, Heat schiff Schiff Base Ligand start->schiff Aldehyde or Ketone phosphine Phosphine Ligand start->phosphine 1. Functionalization 2. Phosphine Source, Base

Caption: Synthetic routes to various chiral ligands.

Application in Asymmetric Catalysis

The chiral ligands derived from 1-Amino-2-methyl-4-phenylbutan-2-ol can be complexed with various metals (e.g., Ru, Cu, Zn, Pd) to form catalysts for a range of enantioselective transformations.[2][5]

Asymmetric Transfer Hydrogenation of Ketones

Chiral 1,2-amino alcohols are effective ligands for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[4] A ruthenium (II) complex formed in situ with the amino alcohol catalyzes the hydrogen transfer from a donor like isopropanol (B130326).[4]

Quantitative Data Summary: Ru-catalyzed ATH of Aromatic Ketones

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone (B1666503)1-Phenylethanol>95>98
2Propiophenone1-Phenyl-1-propanol>95>97
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>95>99

Note: Data is representative of results obtained with structurally similar amino alcohol ligands.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [4]

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (0.02 mmol). Add anhydrous isopropanol (10 mL) and stir at 80°C for 20 minutes.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

  • Initiation: Cool the catalyst solution to room temperature and add the acetophenone solution. Prepare a 0.1 M solution of KOH in isopropanol and add 0.5 mL to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC or GC.

  • Work-up: Quench the reaction with water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Chiral amino alcohols can catalyze the enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction.[1]

Experimental Protocol: Addition of Diethylzinc to Benzaldehyde (B42025) [1]

  • Catalyst Formation: In a flame-dried, nitrogen-flushed flask, dissolve 1-Amino-2-methyl-4-phenylbutan-2-ol (0.05 mmol) in anhydrous toluene (2 mL). Add diethylzinc (0.1 mmol) dropwise at 0°C and stir for 30 minutes.

  • Reaction: To the catalyst solution at 0°C, add freshly distilled benzaldehyde (2.5 mmol), followed by the dropwise addition of diethylzinc (3.0 mmol).

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with diethyl ether.

  • Purification and Analysis: Combine the organic layers, dry, and concentrate. Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.[1]

Diagram of a General Catalytic Workflow

G Workflow for Asymmetric Catalysis start Select Chiral Ligand (e.g., derived from 1-Amino-2-methyl-4-phenylbutan-2-ol) catalyst In situ Catalyst Formation with Metal Precursor start->catalyst reaction Asymmetric Reaction (e.g., Hydrogenation, Alkylation) catalyst->reaction workup Reaction Work-up and Purification reaction->workup analysis Analysis of Product (Yield, ee%) workup->analysis

Caption: General workflow for asymmetric catalysis.

Application as an Organocatalyst

The primary amine functionality of 1-Amino-2-methyl-4-phenylbutan-2-ol allows it to act as an organocatalyst, for instance, in the asymmetric Michael addition of ketones to nitroalkenes.[4]

Experimental Protocol: Asymmetric Michael Addition [4]

  • Reaction Setup: To a vial, add (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (0.02 mmol, 10 mol%) and dissolve in anhydrous toluene (1.0 mL).

  • Addition of Reactants: Add cyclohexanone (B45756) (0.4 mmol) followed by β-nitrostyrene (0.2 mmol).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Purification: Concentrate the mixture and purify the residue by flash column chromatography to obtain the Michael adduct.

Application as a Chiral Auxiliary

A chiral auxiliary is temporarily incorporated into a substrate to direct a stereoselective reaction.[4][7] 1-Amino-2-methyl-4-phenylbutan-2-ol can be converted into a chiral oxazolidinone, which can then be acylated. The resulting N-acyl oxazolidinone can undergo highly diastereoselective alkylation of its enolate.[4]

Experimental Protocol: Diastereoselective Alkylation [4]

  • Enolate Formation: Dissolve the N-propanoyl oxazolidinone derived from the amino alcohol (1.0 mmol) in anhydrous THF under argon at -78°C. Slowly add a solution of LDA or NaHMDS (1.1 mmol) and stir for 30 minutes.

  • Alkylation: Add benzyl (B1604629) bromide (1.2 mmol) to the enolate solution at -78°C and allow the reaction to slowly warm to 0°C over 3 hours.

  • Auxiliary Removal: After the reaction, the chiral auxiliary can be removed to yield the chiral carboxylic acid derivative.

References

Application Note: Synthesis of Phenyl-Substituted Alkenes via Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of alkenes is a cornerstone of organic chemistry, providing essential building blocks for the production of polymers, pharmaceuticals, and fine chemicals. One of the most fundamental methods for creating carbon-carbon double bonds is the dehydration of alcohols. This process, typically catalyzed by strong acids, involves the elimination of a water molecule to form an alkene.[1] The reaction mechanism and product distribution are highly dependent on the structure of the starting alcohol. Tertiary alcohols, such as 2-Methyl-1-phenylbutan-2-ol, undergo dehydration with particular ease due to the formation of a stable tertiary carbocation intermediate.[2][3]

This application note provides a detailed protocol for the acid-catalyzed dehydration of this compound. This reaction is an excellent case study in regioselectivity, where multiple alkene isomers can be formed. The primary products are 2-methyl-1-phenyl-1-butene (B12662574) and 2-methyl-1-phenyl-2-butene. The distribution of these products is governed by the relative stability of the resulting alkenes. While Zaitsev's rule predicts the formation of the more substituted alkene as the major product, the formation of a conjugated system with the phenyl ring can provide significant thermodynamic stability, often influencing the final product ratio.[4][5] This protocol outlines the synthesis, purification, and characterization of the alkene products, providing a robust methodology for researchers in organic synthesis and drug development.

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%) or Phosphoric Acid (H₃PO₄, 85%)[6][7]

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Simple or fractional distillation apparatus[8]

    • Heating mantle with stirrer

    • Separatory funnel (100 mL)

    • Erlenmeyer flasks

    • Beakers and graduated cylinders

    • Boiling chips

    • Rotary evaporator (optional)

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

    • NMR Spectrometer

    • FT-IR Spectrometer

2. Safety Precautions

  • Concentrated sulfuric acid and phosphoric acid are extremely corrosive and will cause severe burns upon contact.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction and all transfers of concentrated acids within a certified chemical fume hood.

  • The alkene products are volatile and flammable. Keep away from ignition sources.

  • Ensure the distillation apparatus is properly assembled and vented to prevent pressure buildup.

3. Reaction Procedure

  • To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

  • Place the flask in an ice-water bath to cool.

  • Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask. The addition is exothermic.[2]

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Use a pre-weighed receiving flask cooled in an ice bath to collect the distillate.

  • Heat the reaction mixture gently using a heating mantle. The alkene products have lower boiling points than the starting alcohol and will distill as they are formed, shifting the reaction equilibrium towards the products.[9]

  • Collect the distillate until no more product is observed co-distilling with water. The temperature at the distillation head should be monitored.

4. Product Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of deionized water.

    • 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid catalyst.[2]

    • 20 mL of brine to aid in the separation of the organic and aqueous layers.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining water. Swirl the flask until the drying agent no longer clumps together.[8]

  • Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.

  • If desired, the product can be further purified by fractional distillation to separate the isomeric alkenes.

5. Characterization

  • Yield Calculation: Determine the mass of the purified product and calculate the percent yield.

  • Spectroscopic Analysis:

    • FT-IR: Acquire an infrared spectrum. Confirm the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of C=C stretching peaks (around 1600-1650 cm⁻¹) and vinylic C-H stretching peaks (around 3000-3100 cm⁻¹).[10][11]

    • ¹H NMR: Analyze the proton NMR spectrum to determine the structure and the ratio of the isomeric products. The vinylic protons of the different isomers will have characteristic chemical shifts.[12]

    • GC-MS: Use gas chromatography to separate the isomers and mass spectrometry to confirm their molecular weight (146.23 g/mol ).[13] The relative peak areas in the gas chromatogram can be used to quantify the product distribution.

Data Presentation

The following table summarizes representative quantitative data for the dehydration of this compound.

ParameterValue
Reactant
Starting MaterialThis compound
Mass of Starting Material10.0 g
Moles of Starting Material0.056 mol
Catalyst
Acid CatalystConc. H₂SO₄
Volume of Catalyst5.0 mL
Product
Product Mixture2-methyl-1-phenyl-1-butene & 2-methyl-1-phenyl-2-butene
Mass of Purified Product6.85 g
Theoretical Yield8.20 g
Percent Yield 83.5%
Product Distribution (from GC analysis)
2-methyl-1-phenyl-1-butene (Major)~85%
2-methyl-1-phenyl-2-butene (Minor)~15%

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

G cluster_0 Reaction & Distillation cluster_1 Work-up cluster_2 Purification & Analysis A Combine Alcohol & Acid in Round-Bottom Flask B Assemble Distillation Apparatus A->B C Heat Mixture & Collect Distillate B->C D Transfer Distillate to Separatory Funnel C->D E Wash with H₂O, NaHCO₃, and Brine D->E F Dry Organic Layer with MgSO₄ E->F G Filter/Decant Product F->G H Characterize via GC-MS, NMR, FT-IR G->H I Calculate Yield & Product Ratio H->I

Caption: Experimental workflow for the synthesis and analysis of alkenes.

G Reactant This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Reactant->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O p1 Carbocation->p1 Product_Major 2-Methyl-1-phenyl-1-butene (Major Product - Conjugated) Product_Minor 2-Methyl-1-phenyl-2-butene (Minor Product - Zaitsev) p1->Product_Major - H⁺ (Path A) p1->Product_Minor - H⁺ (Path B) p2

Caption: Reaction mechanism showing formation of major and minor products.

References

Application Notes and Protocols: 2-Methyl-1-phenylbutan-2-ol Derivatives as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-phenylbutan-2-ol derivatives, primarily the versatile chiral building block (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of subsequent reactions.[1] The unique steric and electronic properties of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, which features a quaternary stereocenter, make it and the ligands derived from it highly effective in inducing asymmetry.[2] This guide covers its application as a chiral auxiliary in diastereoselective alkylations and as a precursor for synthesizing C2-symmetric bis(oxazoline) (BOX) ligands for asymmetric catalysis.[2][3]

Core Applications

The primary applications of 1-Amino-2-methyl-4-phenylbutan-2-ol in asymmetric synthesis fall into two main categories:

  • As a Direct Chiral Auxiliary: The chiral amino alcohol is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, such as alkylation or acylation.[3][4] After the desired transformation, the auxiliary can be cleaved and recovered.[4] This approach is analogous to the well-established Myers' asymmetric alkylation using pseudoephedrine.[1][4]

  • As a Precursor for Chiral Ligands: The amino and hydroxyl groups are strategically positioned to form stable chelate rings with metal centers.[2] This makes the compound an excellent precursor for synthesizing more complex chiral ligands, such as bis(oxazoline) (BOX) ligands, which are highly effective in a variety of catalytic asymmetric reactions including Diels-Alder reactions.[2]

Data Presentation

While specific, peer-reviewed performance data for 1-Amino-2-methyl-4-phenylbutan-2-ol as a chiral auxiliary is not widely published, the following tables provide representative data for analogous reactions and for catalysts derived from structurally similar amino alcohols to serve as a benchmark.[5]

Table 1: Representative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using Chiral Amino Alcohol Ligands

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>95>99
21-(3,4-dihydroxyphenyl)-2-(methylamino)ethan-1-one HCl(R)-Epinephrine->99.9
31-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one HCl(R)-Phenylephrine88>99.9
42-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl(R)-Norepinephrine91>99.9
Data adapted from a study on ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, illustrating the high enantioselectivity achievable with catalysts derived from chiral amino alcohols.

Table 2: Hypothetical Results for Asymmetric Alkylation Using a Chiral Amide Derived from a β-Amino Alcohol

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideα-Benzyl propanoic acid>95:5~90
2Methyl iodideα-Methyl propanoic acid>95:5~92
3Allyl bromideα-Allyl propanoic acid>93:7~88
This table presents hypothetical data for asymmetric alkylation based on results typically achieved with high-performing chiral auxiliaries like pseudoephedrine, to which 1-Amino-2-methyl-4-phenylbutan-2-ol is analogous.

Mandatory Visualizations

Herein are diagrams illustrating key workflows and conceptual relationships described in the protocols.

G cluster_workflow General Workflow for Chiral Auxiliary Use Prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) Coupling Couple Substrate and Auxiliary Prochiral->Coupling Auxiliary Chiral Auxiliary (1-Amino-2-methyl-4-phenylbutan-2-ol) Auxiliary->Coupling ChiralSubstrate Chiral Substrate-Auxiliary Adduct Coupling->ChiralSubstrate AsymmetricReaction Diastereoselective Reaction (e.g., Alkylation) ChiralSubstrate->AsymmetricReaction Diastereomer Diastereomerically Enriched Product AsymmetricReaction->Diastereomer Cleavage Cleave Auxiliary Diastereomer->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux G cluster_alkylation Experimental Workflow for Asymmetric Alkylation AmideFormation Step 1: Amide Formation (Couple auxiliary to carboxylic acid) EnolateFormation Step 2: Enolate Formation (Deprotonation with LDA at -78°C) AmideFormation->EnolateFormation Alkylation Step 3: Diastereoselective Alkylation (Add alkyl halide at -78°C) EnolateFormation->Alkylation Workup Step 4: Work-up & Purification (Quench, extract, chromatograph) Alkylation->Workup Cleavage Step 5: Auxiliary Cleavage (Acid hydrolysis) Workup->Cleavage FinalProduct α-Substituted Carboxylic Acid (Enantiomerically Enriched) Cleavage->FinalProduct G cluster_box_synthesis Synthetic Workflow for BOX Ligand Preparation Start (S)-1-Amino-2-methyl-4-phenylbutan-2-ol + Dimethyl Malonate DiamideFormation Step 1: Diamide Formation (Reflux in toluene (B28343) with Dean-Stark) Start->DiamideFormation CrudeDiamide Crude Diamide Intermediate DiamideFormation->CrudeDiamide Cyclization Step 2: Cyclization (Add SOCl₂ in toluene, 0°C to reflux) CrudeDiamide->Cyclization CrudeProduct Crude Bis(oxazoline) Ligand Cyclization->CrudeProduct Purification Step 3: Purification (Quench, extract, column chromatography) CrudeProduct->Purification FinalLigand Pure C2-Symmetric BOX Ligand Purification->FinalLigand

References

Application Note: Purification of 2-Methyl-1-phenylbutan-2-ol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the tertiary alcohol, 2-Methyl-1-phenylbutan-2-ol, utilizing normal-phase flash column chromatography. The described methodology is designed to efficiently separate the target compound from reaction byproducts and impurities, yielding a high-purity product suitable for further research and development applications. The protocol outlines the selection of stationary and mobile phases, sample preparation, and a step-by-step guide to the chromatographic process.

Introduction

This compound is a tertiary alcohol of interest in organic synthesis and as a potential building block in the development of new chemical entities. Following its synthesis, effective purification is crucial to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This application note details a robust method for the purification of this compound using silica (B1680970) gel flash chromatography, a technique well-suited for the efficient separation of moderately polar to non-polar compounds. The selection of a normal-phase system, employing a polar stationary phase (silica gel) and a less polar mobile phase, is based on the structural characteristics of the target molecule.[1]

Experimental Protocol

This protocol is intended as a starting point and may require optimization based on the specific impurity profile of the crude sample.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography column and system

  • Fraction collector

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

2. Mobile Phase Selection and TLC Analysis

Prior to performing the column chromatography, it is essential to determine an appropriate mobile phase system using Thin Layer Chromatography (TLC).[2]

  • TLC Plate Preparation: Spot a small amount of the crude material dissolved in a volatile solvent (e.g., dichloromethane) onto a TLC plate.

  • Solvent System Evaluation: Develop the TLC plate in various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Optimal Rf Value: The ideal solvent system will provide good separation of the desired product from impurities, with the product spot having an Rf value between 0.2 and 0.4.[2]

3. Column Preparation

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 n-hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packing is uniform and free of air bubbles.[2]

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.

4. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[2]

5. Elution and Fraction Collection

  • Isocratic Elution: Begin eluting the column with the mobile phase composition determined from the TLC analysis.

  • Gradient Elution: If necessary, a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in n-hexane) can be employed to elute more polar impurities after the product has been collected.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

6. Fraction Analysis and Product Isolation

  • TLC Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[3]

Data Presentation

The following table summarizes the recommended starting parameters for the purification of this compound.

ParameterRecommended Value/ComponentNotes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for normal-phase chromatography of moderately polar compounds.[1]
Mobile Phase n-Hexane / Ethyl AcetateStart with a low polarity mixture (e.g., 95:5) and adjust based on TLC analysis.
Elution Mode Isocratic or GradientA shallow gradient of increasing ethyl acetate may improve separation from closely eluting impurities.
Sample Loading Dry LoadingPreferred method to ensure a narrow sample band and better separation.[2]
Detection UV (if applicable) or TLCMonitor fractions by TLC if the compound is not UV-active.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis (Mobile Phase Selection) Slurry Prepare Silica Gel Slurry TLC->Slurry Determine Starting Mobile Phase Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evaporate Evaporate Solvent Pool->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 2-Methyl-1-phenylbutan-2-ol via recrystallization. While specific literature on the recrystallization of this tertiary alcohol is limited, this guide offers a representative protocol based on the physicochemical properties of the compound and established principles for the purification of structurally similar molecules. Methodologies for both single-solvent and two-solvent systems are discussed, with a focus on providing a practical starting point for laboratory-scale purification.

Introduction

This compound is a tertiary benzylic alcohol with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds and fragrance materials. As with any synthetic compound, achieving high purity is crucial for its intended application. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.[6]

This guide outlines a systematic approach to developing a recrystallization protocol for this compound, including solvent selection, a detailed experimental procedure, and methods for assessing purity.

Physicochemical Properties and Solvent Selection Rationale

This compound possesses both a polar hydroxyl group and non-polar structural features, including a phenyl ring and an alkyl chain. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed solvent system would be most effective for recrystallization.

Based on the "like dissolves like" principle, highly non-polar solvents such as hexanes may be suitable, or a polar protic solvent like ethanol (B145695) could be used, potentially in combination with an anti-solvent such as water.[7][8] The use of an ethanol/water mixture is a common strategy for compounds with moderate polarity, as the solubility can be finely tuned by adjusting the solvent ratio.[7] For instance, the structurally related tertiary benzylic alcohol, triphenylmethanol, can be effectively recrystallized from ethanol.[9][10]

Note on Physical State: It is important to note that the melting point of this compound is not consistently reported in the literature, with some sources indicating it may be a low-melting solid or an oil at room temperature.[11] A related isomer, 2-methyl-4-phenyl-2-butanol, has a reported melting point of 29-30 °C.[12] If the compound is not a solid at room temperature, alternative purification techniques such as distillation or melt crystallization should be considered. The following protocols assume that the crude this compound is a solid.

Data Presentation

The following tables present hypothetical yet realistic data for the solubility and purification of this compound to guide researchers in solvent screening and process optimization.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Hexane (B92381)~0.5~5.0
Toluene~2.0~20.0
Ethanol~15.0> 50.0
Water< 0.1< 0.1
Ethanol/Water (80:20)~1.0~15.0
Acetone~25.0> 50.0

Table 2: Representative Recrystallization Efficiency

Solvent SystemCrude Sample (g)Solvent Volume (mL)Yield (g)Recovery (%)Purity (pre-recrystallization) (%)Purity (post-recrystallization) (%)
Hexane5.01003.87695>99
Ethanol/Water (80:20)5.0354.18295>99

Experimental Protocols

The following are representative protocols for the recrystallization of this compound. It is recommended to first perform small-scale trials to determine the optimal solvent and conditions.

Protocol 1: Single-Solvent Recrystallization using Hexane

This protocol is suitable if the crude material is a solid and shows appropriate solubility characteristics in a non-polar solvent like hexane.

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot hexane until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This protocol is a good alternative if a suitable single solvent cannot be identified. Ethanol is used as the "good" solvent and water as the "anti-solvent".[5]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).[7] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solution).

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow Figure 1: General Workflow for Single-Solvent Recrystallization start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General Workflow for Single-Solvent Recrystallization.

Logical Relationships in Solvent Selection

Solvent_Selection Figure 2: Decision Tree for Recrystallization Solvent Selection start Start: Crude Solid test_solubility Test Solubility in a Solvent start->test_solubility soluble_cold Soluble at Room Temp? test_solubility->soluble_cold insoluble_hot Insoluble when Hot? soluble_cold->insoluble_hot No bad_solvent Unsuitable Solvent soluble_cold->bad_solvent Yes good_solvent Good Single Solvent insoluble_hot->good_solvent No insoluble_hot->bad_solvent Yes bad_solvent->test_solubility Try another solvent two_solvent Consider Two-Solvent System bad_solvent->two_solvent If no single solvent found

Caption: Decision Tree for Recrystallization Solvent Selection.

Conclusion

References

Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenylbutan-2-ol Utilizing Cu(I) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1-phenylbutan-2-ol, a tertiary alcohol of interest in medicinal chemistry and fragrance applications. The synthesis is achieved via a Grignard reaction, with a specific focus on the role of Copper(I) [Cu(I)] compounds as catalysts to potentially enhance reaction efficiency and yield. Protocols for both the standard Grignard synthesis and a Cu(I)-catalyzed variation are presented, allowing for a comparative evaluation.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound. The synthesis of tertiary alcohols, such as this compound, is a common application of this reaction. Typically, this involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, two primary retrosynthetic disconnections are considered:

  • Route A: Reaction of propylmagnesium bromide with acetophenone (B1666503).

  • Route B: Reaction of phenylmagnesium bromide with 2-butanone.

While the Grignard reaction is robust, the use of catalysts can sometimes improve yields and reaction rates. Copper(I) salts have been shown to influence the reactivity of Grignard reagents. Although well-known for promoting 1,4-conjugate addition to α,β-unsaturated carbonyls, Cu(I) compounds can also play a role in 1,2-addition reactions to ketones, potentially leading to higher yields and cleaner reactions. This document will detail the protocols for the synthesis of this compound via the reaction of propylmagnesium bromide and acetophenone, both with and without a Cu(I) catalyst.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound via the Grignard reaction of propylmagnesium bromide and acetophenone, with and without the use of a Cu(I) catalyst. The data is based on typical yields for such reactions and highlights the potential improvement with the catalyst.

Parameter Standard Grignard Reaction Cu(I)-Catalyzed Grignard Reaction
Primary Reagents Propylmagnesium bromide, AcetophenonePropylmagnesium bromide, Acetophenone
Catalyst NoneCopper(I) Iodide (CuI)
Typical Yield 65-75%75-90%
Reaction Time 2-4 hours1-2 hours
Key Observations Exothermic reaction, potential for side product formation (e.g., Wurtz coupling).Smoother reaction profile, potentially reduced side products.

Experimental Protocols

General Safety Precautions: All Grignard reactions are highly sensitive to moisture and must be conducted under strictly anhydrous conditions using oven-dried or flame-dried glassware and anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are strong bases and nucleophiles; handle with appropriate personal protective equipment (PPE).

Protocol 1: Standard Grignard Synthesis of this compound

This protocol describes the synthesis of this compound from propylmagnesium bromide and acetophenone without a Cu(I) catalyst.

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-Bromopropane (B46711) (1.1 eq)

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (catalytic)

  • Acetophenone (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

    • Add a single crystal of iodine to the flask.

    • Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a color change).

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Acetophenone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of acetophenone in anhydrous diethyl ether.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Cu(I)-Catalyzed Synthesis of this compound

This protocol details the synthesis of this compound using Copper(I) Iodide as a catalyst.

Materials:

  • All materials from Protocol 1

  • Copper(I) Iodide (CuI) (5 mol%)

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the same procedure as in Protocol 1 for the preparation of propylmagnesium bromide.

  • Cu(I)-Catalyzed Reaction with Acetophenone:

    • To the freshly prepared Grignard reagent at 0 °C, add Copper(I) Iodide (CuI) under a positive flow of nitrogen.

    • Stir the mixture for 15-20 minutes at 0 °C.

    • Prepare a solution of acetophenone in anhydrous diethyl ether.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent-CuI mixture at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mg turnings + I2 in anhydrous ether add_halide Add 1-Bromopropane dropwise start->add_halide reflux Gentle Reflux add_halide->reflux grignard Propylmagnesium Bromide reflux->grignard add_ketone Add Acetophenone in anhydrous ether at 0°C grignard->add_ketone stir Stir at RT add_ketone->stir intermediate Alkoxide Intermediate stir->intermediate quench Quench with sat. NH4Cl (aq) intermediate->quench extract Extract with Ether quench->extract dry Dry over MgSO4 extract->dry purify Purify (Distillation/ Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Caption: Proposed mechanism for the Cu(I)-catalyzed 1,2-addition of a Grignard reagent to a ketone.

Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis, widely employed in the production of complex molecular architectures.[1] A primary application of this reaction is the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone or ester.[2][3][4] The initial reaction yields a magnesium alkoxide intermediate, which is not the final desired product.[1][2] A meticulous workup procedure is therefore essential to protonate this intermediate to the final alcohol, quench any unreacted Grignard reagent, and remove inorganic byproducts to isolate the pure tertiary alcohol.[2][5] This document provides a detailed protocol for the workup and purification stages of the Grignard reaction for synthesizing tertiary alcohols.

Experimental Protocols

The following protocol outlines a standard procedure for the workup of a Grignard reaction mixture after the complete consumption of the starting ketone or ester, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

Safety Precautions: The quenching of a Grignard reaction is highly exothermic and can cause splashing and rapid boiling of the solvent.[1] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reaction Quenching and Separation

  • Cooling: Once the reaction is complete, place the reaction flask in an ice-water bath and cool the mixture to 0 °C. This is crucial to control the exothermic nature of the quenching process.[6][7]

  • Quenching: While vigorously stirring the cooled reaction mixture, slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise.[1][6][8] This will protonate the magnesium alkoxide to the desired tertiary alcohol and quench any excess Grignard reagent, forming insoluble magnesium salts.[1] The addition should be slow enough to maintain a manageable reaction temperature and prevent excessive fuming.

  • Extraction: Transfer the entire mixture to a separatory funnel. If two distinct layers are not visible, add more of the organic solvent (e.g., diethyl ether, ethyl acetate) used in the reaction.[1]

  • Phase Separation: Allow the layers to separate fully. The upper organic layer contains the tertiary alcohol product, while the lower aqueous layer contains the inorganic magnesium salts.[5] Drain the lower aqueous layer.

  • Re-extraction: To maximize product recovery, extract the aqueous layer two more times with fresh portions of the organic solvent (e.g., 3x total extractions).[1][8] Combine all the organic extracts in the separatory funnel.

Protocol 2: Washing and Drying the Organic Phase

  • Neutralizing Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any residual acid from the quenching step.[8]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[6][8] This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][8] Add the drying agent until it no longer clumps together.

  • Filtration and Concentration: Filter the dried solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.[8][9]

Protocol 3: Purification of the Tertiary Alcohol

The crude product often contains unreacted starting materials or side products. Purification is typically achieved by distillation or column chromatography.[7][8]

  • Distillation: If the tertiary alcohol is a liquid with a suitable boiling point and is thermally stable, simple or fractional distillation can be an effective purification method.[5][7]

  • Column Chromatography: For non-volatile, solid, or thermally sensitive products, or for separating mixtures with close boiling points, purification by column chromatography on silica (B1680970) gel is the preferred method.[8]

Data Presentation

Table 1: Comparison of Common Quenching Reagents

Quenching ReagentFormulaCharacteristics & Use Cases
Saturated Ammonium ChlorideNH₄Cl (aq)Mildly Acidic. The most common and generally preferred method. Effective at protonating the alkoxide while being gentle enough to avoid side reactions with sensitive functional groups.[1][6][8]
Dilute Hydrochloric AcidHCl (aq)Strongly Acidic. Effective but can be too harsh for molecules with acid-sensitive groups (e.g., acetals, some protecting groups), potentially leading to side reactions or degradation.[1][6]
Dilute Sulfuric AcidH₂SO₄ (aq)Strongly Acidic. Similar to HCl, it is very effective for dissolving magnesium salts but carries the risk of promoting elimination (dehydration) of the tertiary alcohol to form an alkene.[7]
Water / IceH₂ONeutral. Can be used, but often leads to the formation of gelatinous magnesium hydroxide (B78521) (Mg(OH)₂), which can make the extraction process difficult and trap the product.[5]

Table 2: Illustrative Purification Data

This table provides representative data, as actual yields and purity depend heavily on the specific substrate, reaction scale, and experimental technique.

Product ExamplePurification MethodTypical Crude Purity (%)Typical Final Purity (%)Typical Yield (%)
2-Methyl-2-octanolFractional Distillation85-90>9875-85
TricyclohexylmethanolRecrystallization90>9960-70
(2-formylphenyl)diphenylmethanolColumn Chromatography80-85>9870-80

Mandatory Visualization

The following diagram illustrates the complete workflow for the workup and isolation of a tertiary alcohol following a Grignard reaction.

Workup_Workflow A Grignard Reaction Mixture (Alkoxide Intermediate) B Cool to 0 °C (Ice Bath) A->B C Quench Slowly (e.g., sat. aq. NH4Cl) B->C D Transfer to Separatory Funnel C->D E Organic Layer (Contains Product) D->E Separate Layers F Aqueous Layer (Contains Mg Salts) D->F G Wash with sat. aq. NaHCO3 E->G N Extract with Organic Solvent (2x) F->N Re-extract H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Evaporate Solvent (Rotary Evaporator) I->J K Crude Tertiary Alcohol J->K L Purification (Distillation or Chromatography) K->L M Pure Tertiary Alcohol L->M N->G Combine Organic Layers

Caption: Workflow for the workup and purification of tertiary alcohols.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Methyl-1-phenylbutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methyl-1-phenylbutan-2-ol

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For this specific tertiary alcohol, two primary Grignard routes are highly effective:

  • Route A: Reaction of Propiophenone (B1677668) with Ethylmagnesium Bromide .

  • Route B: Reaction of 2-Butanone with Phenylmagnesium Bromide .

Q2: What are the critical safety precautions for this synthesis?

A2: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[4]

  • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (like diethyl ether or THF) must be used to prevent quenching of the reagent.[4][5][6]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere such as nitrogen or argon.[4][5]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. An ice bath should be on hand for temperature control.[4]

  • Solvent Hazards: Diethyl ether and THF are extremely flammable. Ensure no open flames or spark sources are present.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[4]

Q3: What are the typical yields for this type of Grignard synthesis?

A3: Yields can vary based on the specific pathway, purity of reagents, and adherence to anhydrous conditions. Well-optimized Grignard syntheses for similar tertiary alcohols can achieve yields in the range of 70-80%. For instance, the synthesis of 2-methyl-4-phenylbutan-2-ol, a related intermediate, has been reported with yields of 72-74%.[7]

Q4: Which solvent is better for this reaction: Diethyl Ether or Tetrahydrofuran (THF)?

A4: Both are common and effective solvents for Grignard reactions. THF is sometimes preferred as it can better stabilize the Grignard reagent and has a higher boiling point, which can be advantageous for reagent formation.[5][8] However, diethyl ether is also widely used and can be effective. The choice may depend on the specific reaction scale and temperature requirements.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Grignard Reaction Fails to Initiate

Q: I've combined my alkyl/aryl halide and magnesium turnings, but the reaction won't start. What should I do?

A: Failure to initiate is a classic Grignard problem, usually due to an inactive magnesium surface or trace amounts of water.

Potential Cause Solution & Explanation Citation
Inactive Magnesium Surface The magnesium turnings are likely coated with a passivating layer of magnesium oxide. Activate the surface by adding a small crystal of iodine (the color will fade upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the turnings in a mortar and pestle to expose a fresh surface.[6][8][9]
Presence of Moisture Even a tiny amount of water will quench the reaction. Ensure all glassware was rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Solvents must be strictly anhydrous.[5][6][10]
Poor Quality Reagents Impurities in the alkyl/aryl halide or solvent can inhibit the reaction. Use freshly purified starting materials if their quality is questionable.[5]
Low Temperature If the ambient temperature is too low, gentle warming with a heat gun or a warm water bath may be necessary to start the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.[4][5]
Problem 2: Low Yield of the Desired Tertiary Alcohol

Q: The reaction worked, but my final yield of this compound is very low. What are the likely causes?

A: Low yields often result from side reactions that consume the Grignard reagent or the ketone starting material.

Potential Cause Solution & Explanation Citation
Wurtz Coupling The Grignard reagent can react with the unreacted alkyl/aryl halide. This is a major side reaction. To minimize it, add the halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, reducing the chance of it coupling with the newly formed Grignard reagent.[5][6]
Enolization of Ketone The Grignard reagent is a strong base and can deprotonate the acidic alpha-protons of the ketone (propiophenone or 2-butanone), forming an unreactive enolate. This is more common with sterically hindered ketones. To mitigate this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[6]
Reduction of Ketone With bulky Grignard reagents, the ketone can be reduced to a secondary alcohol. While less common with the proposed reagents, maintaining a low reaction temperature helps minimize this pathway.[6]
Inefficient Work-up Improper quenching can lead to product loss. Quench the reaction by slowly adding the reaction mixture to an ice-cold saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the intermediate alkoxide to form the alcohol.[6][11]
Problem 3: Product is Impure

Q: My purified product contains significant impurities. How can I identify and prevent them?

A: Impurities often arise from the side reactions mentioned above or from unreacted starting materials.

Common Impurity Source & Prevention Purification Tip Citation
Biphenyl / Bibenzyl Formed from the Wurtz coupling side reaction. Prevent by ensuring slow, dropwise addition of the halide during Grignard formation.Biphenyl is non-polar and can often be removed from the more polar alcohol product via column chromatography on silica (B1680970) gel or by recrystallization.[12]
Unreacted Ketone Incomplete reaction. Ensure a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used and allow sufficient reaction time after addition.Can be separated from the alcohol product by column chromatography.[5]
Secondary Alcohol Formed from the reduction of the ketone. Prevent by maintaining low temperatures during the ketone addition.Separation can be difficult but may be possible with careful column chromatography.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for Grignard reactions producing tertiary alcohols, based on analogous syntheses.

ReactantsReagentsSolventTemperature ControlReported YieldReference
Benzylmagnesium halide + Isobutylene oxideMg, Iodine (activator)THFCool to 0°C for epoxide addition74%[7]
Benzylacetone + Methylmagnesium chlorideMgTHFNot specified72%[7][13]
Bromobenzene + BenzophenoneMg, Iodine (activator)Diethyl EtherAdd ketone slowly to control refluxGood to Excellent[12][14]

Optimized Experimental Protocol: Synthesis via Propiophenone and Ethylmagnesium Bromide

This protocol provides a detailed methodology for the synthesis of this compound.

1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus: Assemble a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with drying tubes containing anhydrous CaCl₂ or connect to an inert gas line.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of bromoethane (B45996) (1.0 equivalent) in 50 mL of anhydrous diethyl ether. Add ~5 mL of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the fading of the iodine color.[4][5] If it does not start, gently warm the flask.

  • Formation: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and grayish-brown.

2. Reaction with Propiophenone

  • Setup: Cool the freshly prepared Grignard reagent in an ice bath (0 °C).

  • Addition: Prepare a solution of propiophenone (1.0 equivalent) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the propiophenone solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain the reaction temperature below 10 °C.[4][6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 30-60 minutes to ensure the reaction goes to completion.[4]

3. Work-up and Purification

  • Quenching: Cool the reaction flask back down in an ice bath. Slowly and carefully add ice-cold saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[11]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Visualizations

Experimental_Workflow

Troubleshooting_Low_Yield

References

identifying common impurities in 2-Methyl-1-phenylbutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis of 2-Methyl-1-phenylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent to a ketone. A widely used pathway is the reaction of phenylmagnesium bromide (PhMgBr) with 2-butanone (B6335102) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An alternative Grignard approach involves reacting benzylmagnesium halide with isobutylene (B52900) oxide.[2]

Q2: What are the primary impurities I should be aware of during this synthesis?

Impurities in the Grignard synthesis of this compound can originate from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-butanone or unreacted organometallic reagents.

  • Grignard Reagent Side Products: The highly reactive Grignard reagent can participate in side reactions. For instance, phenylmagnesium bromide can react with any trace amounts of water to form benzene (B151609) or couple to form biphenyl (B1667301).[3]

  • Product Degradation Products: The tertiary alcohol product can undergo dehydration, particularly during acidic workup or distillation, to form alkene isomers.[2]

  • Solvent Residues: Incomplete removal of solvents used during the reaction or purification steps.

Q3: How can I minimize the formation of these impurities?

To ensure a high purity of the final product, consider the following preventative measures:

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the quenching of the Grignard reagent, which leads to the formation of byproducts like benzene.

  • Temperature Control: Grignard reactions are exothermic. Maintaining an appropriate reaction temperature is crucial to prevent side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of the Grignard reagent by atmospheric oxygen and moisture.

  • Careful Workup: A controlled and typically acidic workup is necessary to protonate the alkoxide intermediate to the desired alcohol.[1] However, harsh acidic conditions or excessive heat can promote the dehydration of the tertiary alcohol product.

  • Purification: Proper purification techniques such as distillation, recrystallization, or column chromatography are essential to remove unreacted starting materials and side products.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield of the desired product, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure the magnesium turnings are fresh and activated. The presence of an oxide layer can inhibit the reaction. Use of iodine is a common method for activation. The Grignard reagent should be prepared and used with minimal delay.
Presence of Moisture Rigorously dry all glassware and use anhydrous solvents. Even small amounts of water will consume the Grignard reagent.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An insufficient amount of the Grignard reagent will lead to incomplete conversion of the ketone.
Side Reactions High temperatures can favor side reactions. Ensure proper temperature control throughout the reaction. The formation of biphenyl from phenylmagnesium bromide is a known side reaction.[3]
Issue 2: Presence of Significant Impurities in the Final Product

If analytical tests show the presence of significant impurities, use the following guide to identify and address them.

The following table summarizes the physical and spectral data for this compound and its common impurities to aid in their identification.

Compound Structure Boiling Point (°C) Key Mass Spec Fragments (m/z) Key ¹H NMR Chemical Shifts (ppm)
This compound -92, 73, 91, 43, 55[4]Data not readily available in searches.
2-Butanone 79.6[5]43, 72, 29, 27[5][6]Singlet around 2.1 ppm (CH₃ adjacent to C=O), Quartet around 2.4 ppm (CH₂), Triplet around 1.0 ppm (CH₃ of ethyl group).[7]
Biphenyl 255154 (molecular ion), 153, 152, 76[1]Multiplets in the aromatic region, typically between 7.2 and 7.6 ppm.[8]
2-Methyl-1-phenyl-1-butene -131, 146[9]Data not readily available in searches.
2-Methyl-1-phenyl-2-butene -91, 146, 131[10]Data not readily available in searches.

Note: GC Retention Times are highly dependent on the specific column, temperature program, and instrument used and are therefore not listed.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of phenylmagnesium bromide with 2-butanone.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. The formation of the Grignard reagent (phenylmagnesium bromide) is indicated by a color change and gentle refluxing.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-butanone in anhydrous diethyl ether dropwise with stirring. Maintain the temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_main Main Synthesis Pathway cluster_side Common Side Reactions 2-Butanone 2-Butanone Alkoxide Intermediate Alkoxide Intermediate 2-Butanone->Alkoxide Intermediate Grignard Addition Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Alkoxide Intermediate Benzene Benzene Phenylmagnesium Bromide->Benzene Reaction with H₂O Biphenyl Biphenyl Phenylmagnesium Bromide->Biphenyl Coupling This compound This compound Alkoxide Intermediate->this compound Acidic Workup Dehydration Products Dehydration Products This compound->Dehydration Products Dehydration Water Water Water->Benzene G start Crude Product Analysis (GC-MS, NMR) unreacted_ketone Unreacted 2-Butanone Detected? start->unreacted_ketone biphenyl_detected Biphenyl Detected? unreacted_ketone->biphenyl_detected No improve_reaction Optimize reaction conditions: - Check Grignard reagent activity - Increase reaction time/temperature unreacted_ketone->improve_reaction Yes dehydration_detected Alkene Impurities Detected? biphenyl_detected->dehydration_detected No check_conditions Review reaction setup: - Ensure anhydrous conditions - Check for localized overheating biphenyl_detected->check_conditions Yes end_node Purified Product dehydration_detected->end_node No gentle_workup Modify workup/purification: - Use milder acid for workup - Lower distillation temperature dehydration_detected->gentle_workup Yes improve_reaction->biphenyl_detected check_conditions->dehydration_detected gentle_workup->end_node

References

Technical Support Center: Grignard Reaction Troubleshooting for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reaction troubleshooting, specifically tailored for the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?

A1: Failure to initiate is one of the most frequent issues in Grignard synthesis. The primary culprits are the passivating magnesium oxide layer on the magnesium turnings and the presence of even trace amounts of water.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C overnight.[4] Solvents must be anhydrous. The use of an inert atmosphere (Argon or Nitrogen) is crucial to exclude moisture and oxygen.[5]

  • Activate the Magnesium: The magnesium oxide layer must be disrupted to expose a reactive metal surface.[2] Several activation methods can be employed:

    • Mechanical Activation: Crushing the magnesium turnings with a glass rod or vigorous stirring can help break the oxide layer.[6]

    • Chemical Activation: The addition of a small crystal of iodine is a common method; the disappearance of its characteristic purple or brown color often indicates initiation.[2][7] 1,2-Dibromoethane (B42909) is another effective activator, producing visible ethylene (B1197577) bubbles upon reaction with magnesium.[2][6][7]

    • Thermal Activation: Gently warming the flask with a heat gun can help to initiate the reaction.[7]

Q2: I've tried the basic activation methods, but the reaction still fails to initiate. What are more advanced techniques?

A2: For particularly stubborn reactions, more advanced activation methods may be necessary.

  • Use of Diisobutylaluminum Hydride (DIBAH): A small amount of DIBAH can be used to activate the magnesium surface and scavenge any residual water.[8]

  • "Entrainment Method": A preliminary Grignard formation with a small amount of an active halide like 1,2-dibromoethane can be performed. This cleans the magnesium surface for the main reaction.[7]

  • Rieke Magnesium: For very challenging substrates, highly reactive Rieke magnesium, prepared by reducing a magnesium salt, can be used.[9]

Q3: My reaction starts but then stops, or the yield of my tertiary alcohol is very low. What could be the issue?

A3: This often points to the consumption of the Grignard reagent by side reactions or incomplete conversion.

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl or aryl halide. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension, keeping its concentration low.[4]

  • Enolization of the Ketone: If you are using a sterically hindered ketone or a Grignard reagent with significant basicity, it can act as a base and deprotonate the ketone at the alpha-position, leading to the recovery of the starting ketone after workup.[4][10] Using a less hindered Grignard reagent or adding cerium(III) chloride (Luche reduction conditions) can sometimes mitigate this.[4]

  • Reduction of the Ketone: Grignard reagents with beta-hydrogens can reduce the ketone to a secondary alcohol via hydride transfer.[10]

Q4: How does the choice of solvent affect the reaction?

A4: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[4][11]

  • THF is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides (e.g., chlorides) due to its higher solvating ability.[4]

  • 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes offer superior performance, particularly in suppressing Wurtz coupling byproducts.[12][13][14]

Troubleshooting Workflow

Below is a decision tree to help diagnose and solve common issues during Grignard reaction initiation.

Grignard_Troubleshooting start Reaction Fails to Initiate check_anhydrous Are all reagents and glassware scrupulously dry? start->check_anhydrous low_yield Reaction starts but yield is low. Or starting material is recovered. start->low_yield check_anhydrous->start No, re-dry everything activate_mg Have you tried activating the magnesium? check_anhydrous->activate_mg Yes add_activator Add a chemical activator (e.g., I2, 1,2-dibromoethane). activate_mg->add_activator No reaction_starts Reaction Initiates Successfully activate_mg->reaction_starts Yes mechanical_activation Try mechanical activation (crushing, stirring). add_activator->mechanical_activation advanced_activation Consider advanced activation (e.g., DIBAH, entrainment). mechanical_activation->advanced_activation advanced_activation->reaction_starts check_side_reactions Investigate potential side reactions. low_yield->check_side_reactions wurtz_coupling Wurtz Coupling? (Dimer of starting halide observed) check_side_reactions->wurtz_coupling enolization Enolization? (Starting ketone recovered) check_side_reactions->enolization reduction Reduction? (Secondary alcohol observed) check_side_reactions->reduction optimize_conditions Optimize reaction conditions (e.g., slow addition, lower temp). wurtz_coupling->optimize_conditions enolization->optimize_conditions reduction->optimize_conditions

Caption: A decision tree for troubleshooting Grignard reaction initiation and low yield.

Quantitative Data Summary

The choice of solvent and activator can significantly impact the success of a Grignard reaction. The following table summarizes some key data points.

ParameterDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Reference
Boiling Point (°C) 34.66680[12]
Dielectric Constant 4.37.66.2[12]
Wurtz Byproduct (Benzyl-Cl) ~10%~70%~10%[13]
Grignard Yield (Benzyl-Cl) 94%27%90%[12]
ActivatorDescriptionIndication of InitiationReference
Iodine (I₂) A crystal is added to the magnesium.Disappearance of purple/brown color.[2]
1,2-Dibromoethane A small amount is added to the magnesium.Evolution of ethylene gas (bubbling).[2][6]
DIBAH Added to the reaction mixture before the halide.Can initiate reaction at lower temperatures.[8]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation and Reaction with a Ketone
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the cooled flask.

  • Activation: Add a small crystal of iodine.

  • Solvent Addition: Add anhydrous diethyl ether or THF via a syringe to just cover the magnesium turnings.

  • Initiation: Add a small portion (5-10%) of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous ether/THF from the dropping funnel. Gentle warming may be necessary. Successful initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[2][4]

  • Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add the ketone (1.0 equivalent), dissolved in anhydrous ether/THF, dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Titration of Grignard Reagents with Iodine

It is often crucial to determine the exact concentration of the prepared Grignard reagent before its use.

  • Preparation of Iodine Solution: In a flame-dried vial under an inert atmosphere, dissolve a known amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing lithium chloride (a 0.5 M solution of LiCl in THF helps to solubilize magnesium salts).[1][15]

  • Titration Setup: Cool the brown iodine solution to 0°C in an ice bath.

  • Titration: Slowly add the Grignard reagent solution dropwise via a 1 mL syringe to the stirred iodine solution.

  • Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[1][15] The concentration of the Grignard reagent can then be calculated based on the volume added to reach the endpoint.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware (Flame or Oven) grignard_formation Grignard Formation (R-X + Mg) prep_glassware->grignard_formation prep_reagents Anhydrous Solvents & Reagents prep_reagents->grignard_formation ketone_addition Addition of Ketone (to form alkoxide) grignard_formation->ketone_addition quench Aqueous Quench (e.g., sat. NH4Cl) ketone_addition->quench extraction Extraction with Organic Solvent quench->extraction purification Drying & Purification (e.g., Chromatography) extraction->purification product Tertiary Alcohol purification->product

Caption: A typical experimental workflow for Grignard synthesis of tertiary alcohols.

References

minimizing side reactions in the synthesis of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-Methyl-1-phenylbutan-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction between a benzylmagnesium halide and 2-butanone (B6335102).

Issue 1: Low Yield of the Desired Product, this compound

Potential CauseRecommended Solutions
Presence of Water or Protic Solvents Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
Poor Quality or Inactive Magnesium Use fresh, high-quality magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the benzyl (B1604629) halide.[1]
Inefficient Grignard Reagent Formation Gentle heating or sonication can help initiate the reaction. Ensure the surface of the magnesium is clean and the benzyl halide is of high purity.
Side Reactions Refer to the specific troubleshooting sections below for minimizing Wurtz coupling, enolization, and reduction.
Incorrect Stoichiometry Typically, a slight excess of the Grignard reagent (1.1-1.5 equivalents) relative to the ketone is used to ensure complete conversion of the starting material.

Issue 2: Significant Formation of Bibenzyl (Wurtz Coupling Product)

Potential CauseRecommended Solutions
High Local Concentration of Benzyl Halide Add the benzyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This prevents a high concentration of the halide from reacting with the newly formed Grignard reagent.
Elevated Reaction Temperature The formation of the Grignard reagent is exothermic. Maintain a moderate reaction temperature (e.g., gentle reflux) and avoid excessive heating, which can favor the Wurtz coupling reaction.
Inefficient Stirring Vigorous stirring is crucial to ensure that the benzyl halide reacts quickly with the magnesium surface, minimizing its reaction with the Grignard reagent.
Solvent Effects The choice of solvent can influence the rate of Wurtz coupling. While THF is a common solvent, in some cases, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress this side reaction.

Issue 3: Recovery of Unreacted 2-Butanone (Enolization)

Potential CauseRecommended Solutions
Steric Hindrance and Basicity of Grignard Reagent The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate that does not react further to form the alcohol.
Reaction Temperature Lowering the reaction temperature during the addition of the ketone can favor the nucleophilic addition over enolization. Add the ketone to the Grignard reagent at 0 °C or below.
Use of Additives The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization.[2][3] The cerium reagent is believed to form a less basic, more nucleophilic organocerium species.

Issue 4: Formation of a Secondary Alcohol (Reduction Product)

Potential CauseRecommended Solutions
Bulky Grignard Reagent While less common with benzylmagnesium halides, bulkier Grignard reagents can reduce the ketone to a secondary alcohol via a hydride transfer from the β-carbon of the Grignard reagent.
Reaction Conditions Similar to enolization, the use of additives like anhydrous CeCl₃ can effectively minimize the reduction side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and direct method is the Grignard reaction.[4] This involves the reaction of a benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) with 2-butanone.[4]

Q2: How can I be sure that my Grignard reagent has formed successfully?

A2: The formation of the Grignard reagent is typically indicated by the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution. The reaction is also exothermic, so a noticeable increase in temperature should occur upon initiation. For a quantitative assessment, a sample can be withdrawn, quenched, and titrated.

Q3: What is the role of iodine in the preparation of the Grignard reagent?

A3: Iodine is used as an activator for the magnesium. It reacts with the magnesium surface to form magnesium iodide, which helps to remove the passivating oxide layer on the magnesium turnings, exposing a fresh metallic surface for reaction with the benzyl halide.[1]

Q4: Can I use other ketones for this reaction?

A4: Yes, the choice of ketone and Grignard reagent determines the structure of the final tertiary alcohol. For the synthesis of this compound, the reaction of benzylmagnesium halide with 2-butanone is a logical choice due to the commercial availability of the starting materials.[4]

Q5: What is the recommended work-up procedure for this Grignard reaction?

A5: After the reaction is complete, the mixture is typically cooled in an ice bath and then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5] This protonates the alkoxide to form the alcohol and precipitates the magnesium salts, which can then be removed by extraction.

Quantitative Data

The following table summarizes the impact of additives on the yield of tertiary alcohols in Grignard reactions.

Grignard ReagentCarbonyl CompoundAdditiveYield of Tertiary AlcoholReference
Benzylmagnesium chlorideα-aminoxylated isovaleraldehydeCeCl₃·2LiCl77%[6]
Methylmagnesium chlorideBenzylacetoneNone72%[7][8]
Benzylmagnesium halideIsobutylene oxideNone74%[7][8][9]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on established methods for similar syntheses.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Benzyl chloride or bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 2-Butanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place the magnesium turnings in the flask and add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of benzyl halide in anhydrous ether/THF and add a small portion to the magnesium suspension to initiate the reaction.

    • Once the reaction starts (indicated by heat evolution and a color change), add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Reaction with 2-Butanone:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of 2-butanone in anhydrous ether/THF and add it dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature at or below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of ether/THF.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification prep_start Start: Flame-dried glassware under N2 add_mg_i2 Add Mg turnings and I2 crystal prep_start->add_mg_i2 add_solvent Add anhydrous ether/THF add_mg_i2->add_solvent initiate_reaction Initiate with small amount of benzyl halide add_solvent->initiate_reaction add_benzyl_halide Dropwise addition of benzyl halide solution initiate_reaction->add_benzyl_halide stir_completion Stir until Mg is consumed add_benzyl_halide->stir_completion cool_grignard Cool Grignard reagent to 0 °C stir_completion->cool_grignard add_ketone Dropwise addition of 2-butanone solution cool_grignard->add_ketone warm_stir Warm to RT and stir add_ketone->warm_stir quench Quench with sat. aq. NH4Cl at 0 °C warm_stir->quench extract Extract with ether/THF quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by vacuum distillation concentrate->purify end_product End: Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product wurtz Wurtz Coupling (Bibenzyl) start->wurtz enol Enolization (Ketone recovered) start->enol reduction Reduction (Secondary alcohol) start->reduction inactive Inactive Reagents/Conditions start->inactive temp_control Control Temperature (Slow addition, cooling) wurtz->temp_control enol->temp_control additives Use Additives (e.g., CeCl3) enol->additives reduction->additives anhydrous Ensure Anhydrous Conditions inactive->anhydrous activate_mg Activate Magnesium inactive->activate_mg

Caption: Troubleshooting logic for low yield in the synthesis.

References

methods for removing biphenyl byproduct from Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing the common biphenyl (B1667301) byproduct from Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl a common byproduct in Grignar d reactions?

A1: Biphenyl is formed from a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide (e.g., bromobenzene) in the reaction mixture.[1][2] This side reaction is particularly favored at higher concentrations of the aryl halide and at elevated reaction temperatures.[1]

Q2: What are the common methods to remove the biphenyl byproduct?

A2: The most common methods for removing biphenyl are:

  • Trituration/Recrystallization: This is effective when the desired product is a solid and has different solubility characteristics than biphenyl.

  • Column Chromatography: This technique separates compounds based on their polarity and is useful for both solid and oily products.

  • Acid-Base Extraction: This method is applicable when the desired product has acidic or basic properties, while biphenyl is neutral.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[2] A pure compound should ideally show a single spot on the TLC plate. Dichloromethane is a good TLC solvent for comparing triphenylmethanol (B194598) and biphenyl.[1] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the percentage of purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your Grignard reaction product.

Issue 1: Yellowish oil or solid product
  • Probable Cause: The yellowish color often indicates the presence of the biphenyl byproduct.[1][2]

  • Recommended Solutions:

    • Trituration/Recrystallization: If your desired product is a solid, washing the crude product with a cold nonpolar solvent like petroleum ether or hexanes can effectively remove the more soluble biphenyl.[2]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography can separate the less polar biphenyl from the more polar desired product.[2]

Issue 2: Persistent emulsion during aqueous extraction
  • Probable Cause: Fine magnesium salt precipitates formed during the quenching of the reaction can stabilize the interface between the organic and aqueous layers, leading to an emulsion.[2] High concentrations of reactants or products can also increase viscosity and promote emulsion formation.[2]

  • Recommended Solutions:

    • Add Saturated NaCl (Brine): This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]

    • Gentle Heating or Cooling: Gently warming the separatory funnel may reduce the viscosity of the solution.[2]

    • Filtration: Filtering the entire mixture through a pad of Celite can remove the fine solids that are stabilizing the emulsion.[2]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[2]

Issue 3: Low recovery of the desired product after purification
  • Probable Cause: This can be due to several factors, including incomplete reaction, premature quenching of the Grignard reagent, or loss of product during the purification steps.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent premature quenching of the Grignard reagent.[2]

    • Activate Magnesium: Use activating agents like iodine or 1,2-dibromoethane, or crush the magnesium turnings to expose a fresh surface for reaction.[2]

    • Optimize Purification Technique: For recrystallization, use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling. For column chromatography, carefully select the solvent system and monitor fractions by TLC to avoid discarding fractions containing the product.

Data Presentation

While specific quantitative data for the efficiency of biphenyl removal is highly dependent on the specific reaction, product, and scale, the following table provides a qualitative comparison of the common methods and the expected purity levels.

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Trituration/Recrystallization Differential solubility of the product and biphenyl in a chosen solvent.>95% (if product is a solid with low solubility in the wash solvent)Simple, cost-effective, and can yield highly pure crystalline products.Only applicable to solid products; solvent selection is crucial.
Column Chromatography Differential adsorption of the product and biphenyl onto a stationary phase (e.g., silica (B1680970) gel).>98%Highly effective for separating compounds with different polarities; applicable to both solid and oily products.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Acid-Base Extraction Conversion of an acidic or basic product into a water-soluble salt, leaving the neutral biphenyl in the organic layer.>99% (for acidic/basic products)Highly selective and efficient for separating acidic or basic products from neutral impurities.Only applicable to products with acidic or basic functional groups.

Experimental Protocols

Protocol 1: Trituration/Recrystallization for Triphenylmethanol

This protocol is suitable for the purification of a solid product like triphenylmethanol from the biphenyl byproduct.

Methodology:

  • Solvent Evaporation: After the Grignard reaction workup, evaporate the organic solvent (e.g., diethyl ether) from the crude product in a fume hood.[1]

  • Trituration: To the solid residue, add a small volume of cold petroleum ether (e.g., 0.5 mL for a small-scale reaction).[1] Cool the mixture in an ice bath and stir briefly.[1] The biphenyl will dissolve in the petroleum ether while the triphenylmethanol remains as a solid.

  • Solvent Removal: Carefully decant or pipette away the petroleum ether containing the dissolved biphenyl.

  • Repeat: Repeat the trituration step with another small portion of cold petroleum ether to ensure maximum removal of the biphenyl.

  • Recrystallization: The remaining solid crude triphenylmethanol can be further purified by recrystallization from a suitable solvent like 2-propanol.[1]

Protocol 2: Column Chromatography

This protocol provides a general guideline for separating biphenyl from a less polar Grignard product.

Methodology:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a less polar solvent.

    • Carefully add this solution to the top of the column.[1]

  • Elute the Column:

    • Begin adding the eluting solvent (mobile phase) to the top of the column. A common starting point for separating biphenyl from a more polar alcohol is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 ratio).[1]

    • Collect the solvent that passes through the column in a series of fractions.

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the biphenyl and which contain the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction for Benzoic Acid

This protocol is effective for separating a neutral byproduct like biphenyl from an acidic product like benzoic acid.

Methodology:

  • Dissolve the Mixture: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether.

  • Basify: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate.

  • Extract: Stopper the funnel, invert, and vent frequently to release any pressure from CO2 evolution. Shake the funnel to allow the base to react with the acidic product, converting it into its water-soluble salt.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer containing the salt of the acidic product into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base solution two more times to ensure complete removal of the acidic product.

  • Isolate Biphenyl: The organic layer now contains the neutral biphenyl. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to isolate the biphenyl.

  • Acidify and Isolate Product: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the acidic product precipitates out of the solution. Collect the pure acidic product by vacuum filtration.

Visualizations

Grignard_Purification_Workflow cluster_reaction Grignard Reaction cluster_purification Purification Method cluster_product Final Product start Crude Reaction Mixture (Product + Biphenyl) trituration Trituration/ Recrystallization start->trituration Solid Product column Column Chromatography start->column Solid or Oily Product extraction Acid-Base Extraction start->extraction Acidic/Basic Product pure_product Pure Product trituration->pure_product column->pure_product extraction->pure_product

Caption: General workflow for the purification of Grignard reaction products.

Troubleshooting_Biphenyl_Removal cluster_issue Observed Issue cluster_cause Probable Cause cluster_solution Recommended Solution issue Yellowish Crude Product cause Biphenyl Byproduct Present issue->cause solution1 Trituration/Recrystallization (for solid products) cause->solution1 solution2 Column Chromatography (for solid or oily products) cause->solution2 solution3 Acid-Base Extraction (for acidic/basic products) cause->solution3

Caption: Troubleshooting logic for a common impurity issue.

References

Technical Support Center: 2-Methyl-1-phenylbutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-1-phenylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction typically involves the reaction of a Grignard reagent with a ketone.[1][2] Common reactant pairings include benzylmagnesium halide with 2-butanone (B6335102) or phenylmagnesium bromide with 2-butanone. An alternative, though less common, route involves the reaction of benzylmagnesium halide with isobutylene (B52900) oxide.[3]

Q2: What are the critical parameters to ensure a high yield in the Grignard synthesis of this compound?

A2: Several parameters are critical for maximizing the yield of the Grignard reaction. Firstly, strictly anhydrous (water-free) conditions are essential, as Grignard reagents are highly reactive with water.[4] This includes using oven-dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Secondly, the activation of magnesium turnings is often necessary to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Lastly, careful temperature control is important, as the formation of the Grignard reagent is exothermic.[6]

Q3: What are the common side reactions that can lower the purity and yield of this compound?

A3: A common side reaction in Grignard syntheses involving benzyl (B1604629) halides is Wurtz coupling, which leads to the formation of bibenzyl (1,2-diphenylethane). This occurs when the Grignard reagent reacts with the unreacted benzyl halide.[5] Another potential issue is the enolization of the ketone starting material by the Grignard reagent, which acts as a strong base. This is more prevalent with sterically hindered ketones.[2]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying the crude product are distillation and column chromatography.[3] Distillation, particularly vacuum distillation, is effective for separating the product from non-volatile impurities. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is excellent for removing impurities with similar boiling points but different polarities.[7] Recrystallization can also be employed if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Presence of moisture in reagents or glassware. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents.[4]
Inactive magnesium turnings. Activate the magnesium surface prior to the reaction. This can be done by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[5]
Side reactions, such as Wurtz coupling. Add the benzyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring.[5]
Incorrect stoichiometry of reactants. A slight excess of the Grignard reagent relative to the ketone is often used to ensure complete conversion of the starting material. However, a large excess can lead to more side products and complicate the work-up.[8]
Loss of product during work-up and purification. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an organic solvent. Optimize the purification method to minimize loss (e.g., careful selection of solvent for recrystallization or chromatography).

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted starting materials (ketone or benzyl halide). Ensure the reaction goes to completion by allowing for a sufficient reaction time and maintaining an appropriate temperature. A slight excess of the Grignard reagent can help consume all of the ketone.
Formation of byproducts (e.g., bibenzyl from Wurtz coupling). Optimize the reaction conditions to minimize side reactions, as described in the "Low Yield" section. Column chromatography is often effective in separating the desired alcohol from non-polar byproducts like bibenzyl.
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. A less polar solvent system may improve the separation of the product from more polar impurities, and vice versa. Thin-layer chromatography (TLC) should be used to determine the optimal eluent.
Incomplete removal of the solvent from the final product. Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative Grignard Reaction

Solvent Yield (%)
Tetrahydrofuran (THF)85
2-Methyltetrahydrofuran (2-MeTHF)92
Diethyl ether (Et₂O)78
Toluene25
Heptane0

Data adapted from a study on the Grignard reaction of benzylmagnesium chloride with 2-butanone.[1]

Table 2: Purity of 2-Methyl-4-phenylbutan-2-ol After Purification

Purification Method Reported Purity
Vacuum Distillation>97%

Data from a patented synthesis of a closely related analog, 2-methyl-4-phenylbutan-2-ol.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Benzyl bromide

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of benzyl bromide in anhydrous diethyl ether.

    • Add a small amount of the benzyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-butanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Elute the column with a solvent system of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

    • Collect fractions in separate test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Reactants: - Benzyl Bromide - Magnesium - 2-Butanone grignard_formation Grignard Reagent Formation (Anhydrous conditions) reactants->grignard_formation reaction Reaction with Ketone grignard_formation->reaction quench Aqueous Work-up (Quenching) reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification_method Purification (Column Chromatography or Distillation) concentration->purification_method final_product Pure this compound purification_method->final_product signaling_pathway cluster_troubleshooting Troubleshooting Low Yield node_q Dry glassware & use anhydrous solvents check_mg_activation Magnesium Activated? node_q->check_mg_activation start Low Yield Observed check_moisture Anhydrous Conditions Met? start->check_moisture check_moisture->node_q No check_moisture->check_mg_activation Yes check_side_reactions Side Reactions Minimized? check_mg_activation->check_side_reactions Yes node_q2 Activate Mg with Iodine or DIB check_mg_activation->node_q2 No optimize_purification Purification Optimized? check_side_reactions->optimize_purification Yes node_q3 Slow addition of benzyl halide check_side_reactions->node_q3 No high_yield High Yield Achieved optimize_purification->high_yield Yes node_q2->check_side_reactions node_q3->optimize_purification

References

preventing carbocation rearrangements during dehydration of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydration of 2-Methyl-1-phenylbutan-2-ol

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of carbocation rearrangements during the dehydration of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does carbocation rearrangement occur during the dehydration of this compound with strong acids?

A1: The dehydration of this compound with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) proceeds via an E1 (unimolecular elimination) mechanism.[1][2][3] This mechanism involves the formation of a carbocation intermediate after the loss of a water molecule. The initially formed tertiary carbocation can rearrange to a more stable tertiary benzylic carbocation through a 1,2-hydride shift. This rearrangement is thermodynamically favorable because the positive charge in the benzylic carbocation is stabilized by resonance with the adjacent phenyl group.[4][5] The subsequent elimination of a proton from the rearranged carbocation leads to the formation of a rearranged alkene product.

Q2: What are the expected rearranged and non-rearranged products in this reaction?

A2: The non-rearranged products are 2-methyl-1-phenylbut-1-ene and 2-methyl-1-phenylbut-2-ene, formed from the initial tertiary carbocation. The major rearranged product, resulting from the more stable tertiary benzylic carbocation, is 2-methyl-1-phenylbut-2-ene.

Q3: Which methods can be employed to prevent carbocation rearrangement during the dehydration of this alcohol?

A3: To prevent carbocation rearrangement, it is necessary to use methods that avoid the formation of a free carbocation intermediate.[5][6][7] Effective strategies include:

  • Using Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This reagent system promotes an E2 (bimolecular elimination) mechanism, where the loss of the leaving group and the abstraction of a proton occur in a single, concerted step.[1]

  • Employing the Burgess Reagent: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that facilitates a syn-elimination through a cyclic transition state, thus avoiding a carbocation intermediate.[8][9][10][11]

  • Using Martin Sulfurane: This is another efficient reagent for the dehydration of tertiary alcohols under mild conditions, which also circumvents the formation of carbocations.[12][13][14][15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
A mixture of alkene isomers, including rearranged products, is observed. The reaction conditions are promoting an E1 mechanism with a carbocation intermediate (e.g., use of strong acid, high temperature).Switch to a method that favors an E2 or other non-carbocation pathway. Recommended methods include using POCl₃ in pyridine or the Burgess reagent.
Low yield of the desired alkene. Incomplete reaction. Steric hindrance may be slowing down the reaction. The reaction temperature might be too low for the chosen reagent.For POCl₃/pyridine, ensure the reaction is sufficiently cooled initially to control the exothermic reaction, then allow it to warm to room temperature or gently heat to drive to completion. For the Burgess reagent, ensure the reaction is heated sufficiently (often in a solvent like benzene (B151609) or toluene) to facilitate the elimination.
Formation of polymeric byproducts. Strong acid catalysts can promote the polymerization of the formed alkene.Use milder, non-acidic dehydration methods like the Burgess reagent or Martin sulfurane.[8][12][13]
The reaction is not proceeding. The dehydrating agent may have degraded due to improper storage (e.g., exposure to moisture).The Burgess reagent and Martin sulfurane are sensitive to moisture and should be stored under an inert atmosphere.[9][10][15] Use freshly opened or properly stored reagents.

Data Presentation: Product Distribution

The choice of dehydrating agent significantly impacts the product distribution. The following table summarizes the expected major products under different conditions.

Dehydrating Agent Mechanism Major Product(s) Rearranged Products
H₂SO₄ or H₃PO₄ (heat)E12-methyl-1-phenylbut-2-ene (rearranged, Zaitsev product)Yes, major component
POCl₃ in PyridineE22-methyl-1-phenylbut-1-ene (non-rearranged, Hofmann product due to sterically hindered base) and 2-methyl-1-phenylbut-2-ene (non-rearranged, Zaitsev product)No
Burgess Reagentsyn-eliminationPredominantly the thermodynamically more stable Zaitsev product (2-methyl-1-phenylbut-2-ene) without rearrangement.No

Experimental Protocols

Protocol 1: Dehydration using POCl₃ and Pyridine (Rearrangement Avoided)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous pyridine (5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice or into ice-cold dilute hydrochloric acid to neutralize the excess pyridine and POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude alkene product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene isomers.

Protocol 2: Dehydration using Burgess Reagent (Rearrangement Avoided)
  • Preparation: In a dry, inert atmosphere flask, dissolve this compound (1 equivalent) in anhydrous benzene or toluene.

  • Addition of Burgess Reagent: Add the Burgess reagent (1.1-1.5 equivalents) to the solution in one portion.[8][10]

  • Reaction: Heat the reaction mixture to reflux (around 80-110 °C, depending on the solvent) and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature.

  • Washing: Wash the mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude alkene can be purified by column chromatography.

Visualizations

Reaction Mechanism: Acid-Catalyzed Dehydration and Rearrangement

G Acid-Catalyzed Dehydration of this compound cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_rearrangement 1,2-Hydride Shift cluster_products Elimination Products start This compound protonated Protonated Alcohol start->protonated + H⁺ carbocation1 Initial Tertiary Carbocation protonated->carbocation1 - H₂O carbocation2 Rearranged Benzylic Carbocation (More Stable) carbocation1->carbocation2 Rearrangement product1 Non-rearranged Alkenes carbocation1->product1 - H⁺ product2 Rearranged Alkene (Major Product) carbocation2->product2 - H⁺

Caption: Mechanism of acid-catalyzed dehydration showing carbocation rearrangement.

Experimental Workflow: Preventing Rearrangement

G Workflow for Rearrangement-Free Dehydration start Start: this compound reagent Choose Reagent: - POCl₃/Pyridine - Burgess Reagent start->reagent protocol1 Protocol 1: POCl₃ in Pyridine (E2 Mechanism) reagent->protocol1 Steric Control protocol2 Protocol 2: Burgess Reagent (syn-elimination) reagent->protocol2 Mild Conditions workup Aqueous Workup & Extraction protocol1->workup protocol2->workup purification Column Chromatography workup->purification product Final Product: Non-rearranged Alkene(s) purification->product

Caption: Experimental workflow for preventing carbocation rearrangements.

Logical Diagram: Reaction Conditions vs. Outcome

G Conditions vs. Outcome cluster_conditions Reaction Conditions cluster_mechanism Dominant Mechanism cluster_intermediate Key Intermediate cluster_outcome Product Outcome strong_acid Strong Acid (H₂SO₄) High Temperature e1 E1 Mechanism strong_acid->e1 mild_reagent Mild Reagent (POCl₃, Burgess) e2 E2 or Concerted Mechanism mild_reagent->e2 carbocation Carbocation Formed e1->carbocation no_carbocation No Carbocation e2->no_carbocation rearrangement Rearrangement Occurs carbocation->rearrangement no_rearrangement Rearrangement Prevented no_carbocation->no_rearrangement

Caption: Relationship between reaction conditions and product outcome.

References

scale-up considerations for the industrial synthesis of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the industrial-scale synthesis of 2-Methyl-1-phenylbutan-2-ol. It is intended for researchers, scientists, and drug development professionals engaged in scaling up this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with a ketone or an epoxide. Two primary retrosynthetic pathways are commonly considered:

  • Pathway A: Reaction of benzylmagnesium halide (e.g., benzylmagnesium bromide) with 2-butanone (B6335102).

  • Pathway B: Reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with 1-phenyl-2-propanone.[1]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The primary safety concerns involve the Grignard reagent, which is highly reactive, and the use of anhydrous ether solvents.

  • Flammability: Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are extremely flammable and have low flash points.[4] Industrial-scale operations require inert atmosphere blanketing (e.g., with nitrogen or argon), proper grounding of equipment to prevent static discharge, and explosion-proof electricals.

  • Reactivity: The Grignard reaction is highly exothermic.[5][6] A robust cooling system and controlled addition of reagents are crucial to prevent thermal runaway.

  • Moisture Sensitivity: Grignard reagents react violently with water.[6][7] Strict anhydrous conditions must be maintained throughout the process to ensure both safety and reaction efficiency.

Q3: Why are anhydrous conditions so critical for the Grignard reaction?

A3: Grignard reagents are strong bases and will be quenched by any protic source, particularly water.[6][7][8] The presence of moisture leads to the decomposition of the Grignard reagent into an alkane and magnesium hydroxide, which terminates the desired reaction, drastically reduces yield, and can complicate the workup.[7] All glassware, solvents, and starting materials must be rigorously dried before use.[9]

Q4: What are the expected byproducts in this synthesis, and how do they impact purification?

A4: Several byproducts can form, complicating downstream purification:

  • Wurtz Coupling Product: Homocoupling of the benzyl (B1604629) halide can lead to the formation of bibenzyl.[6] This is more prevalent if the reaction temperature is too high or if there are impurities.

  • Unreacted Starting Materials: Incomplete reaction can leave residual ketone and Grignard-derived alkane in the crude product.[4]

  • Enolization Products: The Grignard reagent can act as a base, deprotonating the ketone starting material to form an enolate.[2] This results in the recovery of the starting ketone after workup. These byproducts often have boiling points close to the product, necessitating efficient fractional distillation for purification.[1]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Solution Citation
Inactive Magnesium Surface The magnesium turnings may be coated with a passivating layer of magnesium oxide.[8]
Activate the magnesium by adding a small crystal of iodine, 1,2-dibromoethane, or by mechanical means such as crushing the turnings under an inert atmosphere.[6][8][10]
Presence of Moisture Residual water in glassware, solvents, or starting materials will quench the initial formation of the Grignard reagent.[7][10]
Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly distilled anhydrous solvents.[11]
Low Temperature The initial reaction may have a small activation energy barrier.
Gently warm a small portion of the reaction mixture or use a heat gun on the spot where the reagents are being added to initiate the reaction. Once initiated, the reaction is exothermic and will require cooling.[10]

Problem 2: Low yield of this compound.

Possible Cause Solution Citation
Incorrect Stoichiometry An incorrect molar ratio of Grignard reagent to the ketone can lead to incomplete conversion or side reactions.[6]
Titrate a sample of the prepared Grignard reagent to determine its exact concentration before adding it to the ketone. An excess of the Grignard reagent is often used.[10]
Side Reactions Wurtz coupling or enolization of the ketone reduces the amount of reactants available for the desired transformation.[2][6]
Maintain a low reaction temperature and ensure a slow, controlled addition of the Grignard reagent to the ketone solution to minimize side reactions.[1]
Loss during Workup/Purification The product may be lost during aqueous extraction or distillation.[4]
Optimize the workup procedure, ensuring proper phase separation. Use efficient fractional distillation with a packed column to separate the product from byproducts and unreacted starting materials.[1]

Problem 3: Formation of significant byproducts.

Possible Cause Solution Citation
High Reaction Temperature Elevated temperatures can promote side reactions, particularly Wurtz coupling.[5]
Maintain the reaction temperature between 0°C and 40°C using an efficient cooling system. The rate of reagent addition should be adjusted to control the exotherm.[5]
Impure Reagents Impurities in the starting materials (e.g., benzyl halide, ketone) can lead to undesired side reactions.[4]
Use high-purity, freshly distilled starting materials.[4]

Quantitative Data Summary

Table 1: Typical Reaction Parameters (Illustrative)

ParameterLaboratory Scale (10g)Industrial Scale (100kg)
Reactant Benzylmagnesium BromideBenzylmagnesium Bromide
Substrate 2-Butanone2-Butanone
Molar Ratio (Grignard:Ketone) 1.2 : 11.1 : 1
Solvent Anhydrous THF (200 mL)Anhydrous THF (1500 L)
Reaction Temperature 0°C to Room Temperature10°C - 30°C (controlled)
Addition Time 30 minutes4 - 6 hours
Reaction Time (Post-addition) 1 - 2 hours3 - 5 hours
Typical Yield 75 - 85%70 - 80%

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₁₁H₁₆O164.24~235-240~0.96
Benzyl BromideC₇H₇Br171.04198-1991.438
2-Butanone (MEK)C₄H₈O72.1179.60.805
Bibenzyl (byproduct)C₁₄H₁₄182.262840.978

Experimental Protocols

Detailed Protocol: Synthesis of this compound via Grignard Reaction

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are essential.

Materials:

  • Magnesium turnings

  • Benzyl bromide (freshly distilled)

  • 2-Butanone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the addition funnel, prepare a solution of benzyl bromide (1.15 equivalents) in anhydrous THF.

    • Add a small portion of the benzyl bromide solution to the magnesium turnings. Initiation is indicated by the disappearance of the iodine color and a gentle reflux.

    • Once the reaction starts, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture for 1 hour until most of the magnesium has been consumed.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent in an ice-water bath.

    • Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous THF in a separate addition funnel.

    • Add the 2-butanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 20°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup and Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[12] This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield this compound as a clear oil.

Visualizations

experimental_workflow start Start: Materials Prep (Anhydrous Conditions) grignard_formation 1. Grignard Reagent Formation start->grignard_formation grignard_reaction 2. Reaction with 2-Butanone grignard_formation->grignard_reaction quench 3. Quenching (aq. NH4Cl) grignard_reaction->quench workup 4. Aqueous Workup & Extraction quench->workup purification 5. Purification (Vacuum Distillation) workup->purification end_node Final Product: This compound purification->end_node

Caption: High-level workflow for the synthesis of this compound.

troubleshooting_grignard start Problem: Grignard Reaction Fails q1 Is the reaction not initiating? start->q1 a1_yes Activate Mg: - Add Iodine Crystal - Apply gentle heat - Ensure dry conditions q1->a1_yes Yes q2 Is the yield low? q1->q2 No end_node Successful Reaction a1_yes->end_node a2_yes Troubleshoot Yield: - Titrate Grignard reagent - Control temperature - Check for side reactions (e.g., Wurtz coupling) q2->a2_yes Yes q3 Are significant byproducts forming? q2->q3 No a2_yes->end_node a3_yes Minimize Byproducts: - Lower reaction temperature - Use high-purity reagents - Slow reagent addition q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting common Grignard reaction issues.

References

Technical Support Center: Grignard Reaction Efficiency and Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grignard reactions. The following information addresses common issues related to anhydrous conditions and their impact on reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are anhydrous conditions so critical for a successful Grignard reaction?

A1: Grignard reagents (R-Mg-X) are highly reactive organometallic compounds that are not only potent nucleophiles but also strong bases.[1] They readily react with protic compounds, especially water, in an acid-base reaction. This reaction protonates the Grignard reagent to form a hydrocarbon (R-H), rendering it inactive for the desired carbon-carbon bond formation with your electrophile.[1][2] This "quenching" of the Grignard reagent by water is a primary cause of low product yield and, in severe cases, complete reaction failure.[3]

Q2: My Grignard reaction is not initiating. What are the likely causes related to moisture?

A2: Failure to initiate is a common problem often linked to trace amounts of water. The primary sources of water contamination include:

  • Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and can absorb moisture from the atmosphere.[1]

  • Glassware: A thin film of moisture readily adsorbs onto the surface of glassware that has not been properly dried.[1]

  • Atmosphere: High humidity in the laboratory environment can introduce water into the reaction setup.

  • Reagents: The alkyl/aryl halide or even the magnesium turnings can have adsorbed moisture on their surfaces.

Troubleshooting Steps:

  • Ensure Rigorously Dry Glassware: Oven-drying or flame-drying the glassware immediately before use is essential.

  • Use Anhydrous Solvents: Employ freshly dried solvents. Commercial anhydrous solvents should be used promptly after opening.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.

Q3: The reaction starts, but my yield is consistently low. How can I determine if water is the culprit and what other side reactions should I consider?

A3: Low yields are frequently a consequence of insufficient anhydrous conditions or competing side reactions.

  • Protonation by Water: The presence of naphthalene (B1677914) as a byproduct in the Grignar reaction of 1-bromonaphthalene (B1665260) is a strong indicator of moisture contamination. The Grignard reagent is quenched by water to form the corresponding arene.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide, leading to a homocoupled byproduct (R-R). This is more prevalent with certain substrates. To minimize this, add the halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Incomplete Grignard Formation: If the reaction does not go to completion, unreacted starting materials will remain, thus lowering the yield of the desired product.

Q4: What are the best practices for drying solvents for Grignard reactions?

A4: The choice of drying agent and method depends on the solvent and the required level of dryness. Ethereal solvents like diethyl ether and THF are standard for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent.[1]

Drying AgentTarget SolventsProcedureResidual Water Content (ppm)
Sodium wire with Benzophenone (B1666685) indicator THF, Diethyl EtherReflux the solvent with sodium wire and benzophenone under an inert atmosphere until a persistent deep blue or purple color develops. The color indicates anhydrous conditions. Distill directly into the reaction flask.~10 ppm
Activated Molecular Sieves (3Å or 4Å) Diethyl Ether, THF, and other organic solventsAdd activated molecular sieves (10-20% of the solvent volume) to the solvent and allow it to stand for at least 24 hours. For optimal dryness, the solvent can be distilled from the sieves.<10 ppm
**Calcium Hydride (CaH₂) **THF, Diethyl Ether (pre-drying)Stir the solvent over calcium hydride for several hours, then distill. Often used as a pre-drying step before using a more rigorous drying agent like sodium.Variable, generally higher than Na/benzophenone or molecular sieves

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Oven-Drying Glassware

  • Disassemble all glassware components. Remove any plastic or rubber fittings.

  • Wash the glassware thoroughly with an appropriate solvent and allow it to air dry completely.

  • Place the glassware in an oven at a temperature of at least 125°C for a minimum of 12 hours (overnight is recommended).[4]

  • While still hot, assemble the apparatus and immediately flush it with a stream of dry inert gas (nitrogen or argon) as it cools to room temperature. This prevents atmospheric moisture from re-adsorbing onto the hot glass surfaces.[5]

Protocol 2: Flame-Drying Glassware

Safety Notice: This procedure involves an open flame and should only be performed by trained personnel in a fume hood, with no flammable solvents in the immediate vicinity.

  • Assemble the clean, dry glassware, including a stir bar if needed.

  • Securely clamp the apparatus in a fume hood.

  • Gently heat the entire surface of the glassware with a Bunsen burner or a heat gun.[6]

  • Initially, you will observe fogging on the inside of the glassware as water vaporizes and condenses on cooler parts. Continue heating until all fog has disappeared and the glass is uniformly hot.[6]

  • Allow the glassware to cool to room temperature under a positive pressure of a dry inert gas.

Protocol 3: Drying Tetrahydrofuran (THF) with Sodium and Benzophenone

  • Pre-dry the THF by letting it stand over calcium hydride or 4Å molecular sieves for several hours.

  • In a fume hood, set up a distillation apparatus. To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.

  • Add the pre-dried THF to the flask under an inert atmosphere.

  • Heat the mixture to reflux. As the solvent becomes anhydrous and deoxygenated, the solution will turn a deep blue or purple color due to the formation of the benzophenone ketyl radical anion.[7]

  • The persistence of this color indicates that the solvent is dry. The anhydrous THF can then be distilled directly into the reaction vessel.

Visual Guides

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Dry_Glassware Dry Glassware (Oven/Flame) Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Dry_Solvent Dry Solvent (e.g., THF, Et2O) Dry_Solvent->Assemble_Apparatus Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Assemble_Apparatus Add_Mg Add Mg Turnings Assemble_Apparatus->Add_Mg Add_Halide Slowly Add Alkyl/Aryl Halide Add_Mg->Add_Halide Formation Grignard Reagent Formation Add_Halide->Formation Add_Electrophile Add Electrophile (e.g., Ketone) Formation->Add_Electrophile Reaction_Complete Reaction Add_Electrophile->Reaction_Complete Quench Quench with Aqueous Acid Reaction_Complete->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: Experimental workflow for a Grignard reaction under anhydrous conditions.

Troubleshooting_Flowchart cluster_no_initiation Troubleshooting: No Initiation cluster_low_yield Troubleshooting: Low Yield Start Low or No Product Yield Check_Initiation Did the reaction initiate? (e.g., bubbling, color change) Start->Check_Initiation Check_Mg Inactive Mg Surface? (Oxide Layer) Check_Initiation->Check_Mg NO Check_Moisture_Source2 Trace Moisture Present? (Protonation of Grignard) Check_Initiation->Check_Moisture_Source2 YES No_Initiation NO Yes_Initiation YES Activate_Mg Activate Mg: - Add Iodine Crystal - Use 1,2-dibromoethane - Crush turnings Check_Mg->Activate_Mg Check_Moisture_Source1 Moisture Present? (Glassware, Solvent, Atmosphere) Activate_Mg->Check_Moisture_Source1 Dry_System Rigorously Dry All Components & Use Inert Gas Check_Moisture_Source1->Dry_System Improve_Drying Re-evaluate Drying Procedures for Solvents and Glassware Check_Moisture_Source2->Improve_Drying Check_Side_Reactions Side Reactions Occurring? Improve_Drying->Check_Side_Reactions Wurtz_Coupling Wurtz Coupling: Slow dropwise addition of halide Check_Side_Reactions->Wurtz_Coupling

References

Validation & Comparative

Comparative ¹H NMR Analysis of 2-Methyl-1-phenylbutan-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H NMR spectra of 2-Methyl-1-phenylbutan-2-ol and its structural isomers. Understanding the nuanced differences in the ¹H NMR spectra of these closely related compounds is crucial for their unambiguous identification and characterization in complex research and development settings. This document presents a summary of key spectral data, a standardized experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for this compound and a selection of its isomers. The data, presented in a standardized format, facilitates direct comparison of chemical shifts (δ), signal multiplicities, coupling constants (J), and proton integrations.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound this compoundPhenyl-H~7.2-7.3m-5H
CH₂~2.8s-2H
OH(variable)s-1H
CH₂ (ethyl)~1.6q~7.52H
CH₃ (methyl)~1.2s-3H
CH₃ (ethyl)~0.8t~7.53H
3-Methyl-1-phenylbutan-2-ol 3-Methyl-1-phenylbutan-2-olPhenyl-H7.19-7.35m-5H
CH-OH~3.5m-1H
CH₂2.75 & 2.85dd13.7, 8.1 & 13.7, 4.82H
CH(CH₃)₂~1.9m-1H
OH(variable)s-1H
CH₃0.85 & 0.95d6.86H
1-Phenylpentan-2-ol 1-Phenylpentan-2-olPhenyl-H7.20-7.30m-5H
CH-OH~3.80m-1H
CH₂-Ph2.67 & 2.77m-2H
CH₂-CH₂1.35-1.61m-4H
OH(variable)s-1H
CH₃0.93t-3H
2-Phenylpentan-2-ol 2-Phenylpentan-2-olPhenyl-H7.2-7.5m-5H
OH(variable)s-1H
CH₂ (propyl)~1.8m-2H
CH₃ (at C2)~1.5s-3H
CH₂ (propyl)~1.2m-2H
CH₃ (propyl)~0.8t-3H
3-Phenylpentan-3-ol 3-Phenylpentan-3-olPhenyl-H7.2-7.4m-5H
OH(variable)s-1H
CH₂~1.9q~7.54H
CH₃~0.8t~7.56H

Note: Data for this compound is based on typical chemical shifts for similar structural motifs due to the limited availability of complete, experimentally verified data. The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR spectra of small organic molecules, such as this compound and its isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Before acquiring the spectrum of the sample, the magnetic field should be shimmed to optimize its homogeneity, which improves spectral resolution.

  • A standard single-pulse experiment is typically sufficient for routine ¹H NMR analysis.

  • Key acquisition parameters to be set include:

    • Spectral Width: Typically -2 to 12 ppm to encompass the signals of most organic compounds.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: 8 to 16 scans are generally sufficient for samples of this concentration to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier Transform to generate the frequency-domain spectrum.

  • The spectrum is then phased to ensure all peaks are in the absorptive mode and have a symmetrical shape.

  • A baseline correction is applied to produce a flat baseline across the spectrum.

  • The spectrum is referenced by setting the chemical shift of the TMS signal to 0.00 ppm.

  • The signals are integrated to determine the relative number of protons giving rise to each resonance.

Workflow for Comparative ¹H NMR Analysis

The following diagram illustrates the logical workflow for conducting a comparative ¹H NMR analysis of isomeric compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison SampleAcquisition Acquire Isomer Samples Dissolution Dissolve in Deuterated Solvent with TMS SampleAcquisition->Dissolution NMR_Acquisition Acquire ¹H NMR Spectra Dissolution->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Reference to TMS (0.00 ppm) Processing->Referencing Integration Integrate Signals Referencing->Integration Analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants Integration->Analysis Comparison Compare Spectra of Isomers Analysis->Comparison StructureElucidation Elucidate/Confirm Structures Comparison->StructureElucidation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical comparison of High-Performance Liquid Chromatography (HPLC) methods for illustrative purposes. The experimental data and protocols are simulated to guide researchers and scientists in developing and selecting appropriate analytical methods.

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For a tertiary alcohol like 2-Methyl-1-phenylbutan-2-ol, a robust and reliable analytical method is essential for quantifying the API and detecting any potential impurities.[1][2] This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods—a rapid isocratic screening method and an optimized gradient method—for the purity analysis of this compound.[3][4]

The choice between isocratic and gradient elution is a fundamental decision in HPLC method development.[5][6] Isocratic elution, which uses a constant mobile phase composition, is simple and reproducible, making it suitable for routine quality control of well-characterized samples.[7] In contrast, gradient elution involves changing the mobile phase composition during the analysis, offering superior resolution for complex samples containing analytes with a wide range of polarities, which is often the case in impurity profiling.[5][6][8]

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are designed to be a starting point for method development and optimization in a laboratory setting.

Method A: Rapid Isocratic Screening

This method is designed for fast analysis, suitable for high-throughput screening or in-process control where speed is prioritized over the resolution of all minor impurities.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

  • Run Time: 10 minutes

Method B: Optimized Gradient Separation

This method is developed to achieve baseline separation of the main compound from potential process-related impurities and degradation products, making it ideal for final purity testing and stability studies.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

  • Run Time: 25 minutes

  • Gradient Program:

    • 0-15 min: 40% B to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (Re-equilibration)

Logical Workflow and Separation Comparison

Effective HPLC method development follows a systematic process to ensure the final method is robust, reliable, and fit for its intended purpose.[9] The initial phase involves understanding the analyte's properties and scouting for suitable columns and mobile phases, followed by optimization and validation.[9]

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (pKa, logP, UV spectra) B Select Column & Mobile Phase (e.g., C18, ACN/Water) A->B C Initial Isocratic & Gradient Runs B->C D Fine-tune Gradient Slope C->D Proceed if separation is promising E Optimize Temperature & Flow Rate D->E F Evaluate pH / Buffer Effects E->F G Robustness Testing F->G Finalize optimized method H Full Method Validation (ICH) G->H I Routine Purity Analysis H->I G cluster_A Method A: Isocratic Elution Outcome cluster_B Method B: Gradient Elution Outcome A_API API Peak A_Imp1 Impurity 1 A_Imp2 Impurity 2 (Co-elutes with Impurity 3) A_Imp3 Impurity 3 A_Imp2->A_Imp3 Poor Resolution B_API API Peak B_Imp1 Impurity 1 B_Imp2 Impurity 2 B_API->B_Imp2 Baseline Separation B_Imp1->B_API Baseline Separation B_Imp3 Impurity 3 B_Imp2->B_Imp3 Baseline Separation

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of established chiral auxiliaries and catalysts to benchmark the potential of novel chiral alcohols.

The selection of an appropriate chiral auxiliary or catalyst is a critical decision in modern asymmetric synthesis, directly impacting the stereochemical outcome and overall efficiency of a synthetic route. While the landscape of chiral molecules is vast, a thorough review of scientific literature reveals a notable scarcity of published experimental data on the application of 2-Methyl-1-phenylbutan-2-ol in asymmetric transformations. This guide, therefore, aims to provide a robust comparative framework by evaluating the efficacy of well-established and highly effective chiral alcohols and their derivatives. By presenting their performance data and detailed experimental protocols, we offer a benchmark for the prospective evaluation of novel chiral agents like this compound.

This guide will focus on two primary strategies in asymmetric synthesis where chiral alcohols play a pivotal role: their use as chiral auxiliaries, which temporarily introduce stereochemical control, and their function as precursors to ligands for metal-catalyzed reactions or as organocatalysts themselves. We will delve into the performance of widely recognized systems such as those based on pseudoephedrine and Evans' oxazolidinones, and powerful catalytic methods including the Corey-Bakshi-Shibata (CBS) reduction.

Performance of Established Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary is employed to direct the diastereoselective addition of an electrophile to a prochiral enolate. The auxiliary is subsequently removed to yield the enantiomerically enriched product. Pseudoephedrine and Evans' oxazolidinones are exemplary auxiliaries that have been extensively studied and applied in total synthesis.[1][2]

The general workflow for utilizing a chiral auxiliary is depicted below.

G cluster_0 Chiral Auxiliary Workflow start Prochiral Substrate couple Coupling Reaction start->couple auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) auxiliary->couple adduct Chiral Adduct couple->adduct deprotonation Deprotonation (e.g., LDA) adduct->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Diastereoselective Alkylation enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation alkylated_adduct Alkylated Adduct alkylation->alkylated_adduct cleavage Auxiliary Cleavage alkylated_adduct->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

General workflow for asymmetric synthesis using a chiral auxiliary.

The tables below summarize the performance of pseudoephedrine and a common Evans' oxazolidinone in the asymmetric alkylation of propionamide (B166681) and an N-acyloxazolidinone, respectively, with various alkyl halides.

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
(+)-PseudoephedrineBenzyl bromide>99:190[3]
(+)-Pseudoephedrinen-Butyl iodide98:280[3]
(+)-PseudoephedrineIsopropyl iodide97:385[3]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:194[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAllyl iodide>99:191[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl iodide99:192[2]

Catalytic Asymmetric Synthesis of Chiral Alcohols

Catalytic methods offer an atom-economical approach to generating chiral molecules, where a substoichiometric amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones to secondary alcohols.[4][5]

The selection between different asymmetric synthesis strategies can be visualized in the following decision-making diagram.

G cluster_1 Strategy Selection in Asymmetric Synthesis start Synthetic Target q1 Is a chiral alcohol the target? start->q1 q2 Is the precursor a ketone? q1->q2 Yes q3 Is a new C-C bond required? q1->q3 No cbs CBS Reduction q2->cbs Yes other Other Methods (e.g., Sharpless Epoxidation) q2->other No auxiliary Chiral Auxiliary Method q3->auxiliary Yes q3->other No

Decision-making in asymmetric synthesis strategy.

The table below presents the efficacy of the (R)-methyl-CBS catalyst in the asymmetric reduction of various ketones.

Substrate (Ketone)Product (Alcohol)Enantiomeric Excess (ee, %)Yield (%)Reference
Acetophenone(R)-1-Phenylethanol9795[5]
Propiophenone(R)-1-Phenyl-1-propanol9698[5]
1-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol9894[5]
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol9592[6]

Experimental Protocols

General Protocol for Asymmetric Alkylation using Pseudoephedrine Auxiliary[3]
  • Amide Formation: To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), is added a coupling reagent (e.g., DCC or an acid chloride forming reagent like oxalyl chloride). After activation, (+)-pseudoephedrine (1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) are added. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography.

  • Alkylation: The pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at 0 °C until completion (monitored by TLC).

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous NaOH. Alternatively, reduction with a reagent like lithium amidotrihydroborate (LAB) can yield the corresponding primary alcohol.[7] The chiral auxiliary can often be recovered.

General Protocol for Corey-Bakshi-Shibata (CBS) Reduction[5][6]
  • Catalyst Preparation (in situ): To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF under an inert atmosphere, a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 0.6 equiv) is added at room temperature. The mixture is stirred for 15 minutes.

  • Reduction: The solution of the catalyst-borane complex is cooled to -78 °C. A solution of the ketone (1.0 equiv) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at this temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of methanol (B129727) at -78 °C. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is treated with 1 M HCl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude alcohol is purified by flash column chromatography.

Conclusion

While there is a clear absence of published data on the use of this compound in asymmetric synthesis, the well-established methodologies presented in this guide offer a solid foundation for its evaluation. The high diastereoselectivities achieved with pseudoephedrine and Evans' oxazolidinone auxiliaries in alkylation reactions, and the excellent enantioselectivities obtained with the CBS reduction, set a high benchmark for any new chiral alcohol. Researchers exploring the potential of this compound can adapt the provided protocols to investigate its efficacy as either a chiral auxiliary or as a precursor for a catalytic system. The structural features of this compound, particularly the tertiary alcohol and the phenyl group, may offer unique steric and electronic properties that could lead to novel reactivity and selectivity. Future experimental work is necessary to elucidate its role and performance in the field of asymmetric synthesis.

References

Determining Enantiomeric Excess of 2-Methyl-1-phenylbutan-2-ol: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is crucial in the synthesis and quality control of chiral molecules such as 2-Methyl-1-phenylbutan-2-ol. Chiral High-Performance Liquid Chromatography (HPLC) has become the industry standard for its accuracy and high resolution in separating and quantifying enantiomers.[1] This guide provides an objective comparison of chiral HPLC with other analytical techniques, supported by experimental data for structurally similar compounds, to assist in selecting the most appropriate method.

Comparison of Key Analytical Techniques

The selection of an analytical method for determining enantiomeric excess is influenced by factors such as the analyte's physicochemical properties, required sensitivity, and desired sample throughput.[1] Chiral HPLC is a versatile and robust technique applicable to a broad range of compounds.[1] For volatile and thermally stable analytes, Chiral Gas Chromatography (GC) offers excellent resolution.[1][2] Chiral Supercritical Fluid Chromatography (SFC) is a "greener" alternative with rapid analysis times and reduced solvent consumption.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, while typically less sensitive, provides a fast, non-destructive method for ee determination.[1][2]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1]Differential partitioning using a supercritical fluid as the mobile phase.[1]Formation of diastereomeric complexes with a chiral solvating/shift reagent, leading to distinct NMR signals.[3][4]
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[5][6][7]Cyclodextrin derivatives or polysiloxanes with chiral selectors.[8][9]Polysaccharide-based CSPs.[6]Not applicable; analysis is in solution.
Mobile Phase n-Hexane/Isopropanol mixtures are common.[6][10]Inert gas (e.g., Helium, Nitrogen).Supercritical CO₂ with an alcohol co-solvent.[6]Deuterated solvent (e.g., CDCl₃).[4]
Advantages High resolution and sensitivity, broad applicability, well-established.[1][11]High resolution for volatile compounds, fast analysis.[2][8]Very fast analysis, reduced organic solvent consumption.[1]Rapid, non-destructive, provides structural information.[3]
Disadvantages Longer analysis times compared to SFC, higher solvent consumption.[1]Limited to volatile and thermally stable analytes, may require derivatization.[2][8]Requires specialized equipment.[1]Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[1][3]

Experimental Protocols

Reproducible and accurate results are contingent on detailed methodologies. Below is a representative experimental protocol for chiral HPLC analysis of this compound, based on methods for structurally similar chiral alcohols.

Chiral HPLC Method for this compound

This protocol outlines a direct method using a chiral stationary phase, which is often the most straightforward approach for analyzing chiral alcohols.[10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended for this class of compounds. A suitable choice would be a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A typical starting mobile phase for normal-phase chromatography would be a mixture of n-Hexane and Isopropanol (IPA). A common starting composition is 90:10 (v/v/v) n-Hexane/IPA. The ratio can be optimized to achieve baseline separation.[10]

  • Flow Rate: 1.0 mL/min.[6][10]

  • Column Temperature: 25°C (Ambient).[6]

  • Detection: UV at 210 nm, where the phenyl group exhibits strong absorbance.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationships between different analytical choices, the following diagrams are provided.

Chiral HPLC Workflow for Enantiomeric Excess Determination Chiral HPLC Workflow for Enantiomeric Excess Determination cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Sample (1 mg/mL in mobile phase) Injection Inject Sample (10 µL) onto Chiral Column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (e.g., 90:10 Hexane/IPA) Separation Isocratic Elution (1.0 mL/min) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Integrate Peak Areas of Enantiomers Detection->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: Workflow for determining the enantiomeric excess of this compound using chiral HPLC.

Comparison of Analytical Methods Comparison of Analytical Methods for ee Determination cluster_direct Direct Methods (No Derivatization) cluster_indirect Indirect Methods (Requires Derivatization/Reagent) Analyte This compound (Enantiomeric Mixture) HPLC Chiral HPLC (CSP) Analyte->HPLC High Versatility GC Chiral GC (CSP, if volatile) Analyte->GC High Resolution SFC Chiral SFC (CSP) Analyte->SFC High Speed Deriv_HPLC Achiral HPLC (Chiral Derivatizing Agent) Analyte->Deriv_HPLC Alternative to CSP NMR NMR Spectroscopy (Chiral Shift Reagent) Analyte->NMR Rapid Analysis

Caption: Logical relationships between different analytical methods for determining enantiomeric excess.

References

Navigating Byproduct Identification in the Synthesis of 2-Methyl-1-phenylbutan-2-ol: A Comparative Guide to GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenylbutan-2-ol, a comprehensive understanding of the reaction's byproduct profile is paramount for ensuring product purity, optimizing reaction conditions, and meeting regulatory standards. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of impurities generated during the synthesis of this tertiary alcohol.

The primary route for the synthesis of this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation. However, this method is often accompanied by the formation of several byproducts, which can complicate purification and impact the final product's quality. This guide will focus on the prevalent synthesis method involving the reaction of a benzylmagnesium halide with 2-butanone (B6335102) and will explore the analytical methodologies for characterizing the resulting product mixture.

Unveiling the Byproducts: The Power of GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for monitoring the complex mixture of products and byproducts in the synthesis of this compound. Its high separation efficiency and definitive identification capabilities allow for the confident characterization of impurities.

Expected Byproducts in this compound Synthesis

The Grignard reaction, while efficient, is susceptible to side reactions. The most commonly encountered byproducts in the synthesis of this compound include:

  • Biphenyl: Formed via the Wurtz coupling of the Grignard reagent with the unreacted benzyl (B1604629) halide.[1]

  • Unreacted Starting Materials: Residual benzyl halide and 2-butanone.

  • Dehydration Products: Alkenes formed from the acid-catalyzed dehydration of the tertiary alcohol product during workup.

  • Enolization Products: Byproducts resulting from the enolization of 2-butanone.

Quantitative Analysis of Byproducts by GC-MS

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a crude reaction mixture for the synthesis of this compound. This data is compiled based on typical outcomes of Grignard reactions as reported in the literature.

CompoundRetention Time (min)Area %Identification Method
Diethyl Ether (Solvent)2.5-MS Library Match
2-Butanone4.25.8MS Library Match
Benzyl Chloride7.82.1MS Library Match
This compound 10.5 85.3 MS Library Match & Standard
Biphenyl12.16.2MS Library Match & Standard
Dehydration Product Isomer 19.80.4Tentative MS Match
Dehydration Product Isomer 210.10.2Tentative MS Match

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. Below are detailed experimental protocols for the synthesis of this compound and its subsequent analysis by GC-MS.

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzyl chloride

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under a nitrogen atmosphere, suspend magnesium turnings in anhydrous diethyl ether.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of benzyl chloride in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the Grignard reagent has formed (indicated by the disappearance of most of the magnesium), cool the reaction mixture to 0 °C.

  • Slowly add a solution of 2-butanone in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product is then ready for GC-MS analysis.

GC-MS Analysis Protocol

Sample Preparation:

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC-MS Parameters:

ParameterValue
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp.280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-400 amu

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps from synthesis to analysis.

GCMS_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Grignard_Formation Grignard Reagent Formation (Benzylmagnesium Chloride) Reaction Reaction with 2-Butanone Grignard_Formation->Reaction Workup Aqueous Workup Reaction->Workup Sample_Prep Sample Preparation (Dilution) Workup->Sample_Prep Crude Product GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.Well-suited for non-volatile or thermally labile compounds. Can be used for quantitative analysis of the main product and some impurities.May not be suitable for volatile byproducts like unreacted starting materials. Identification is based on retention time and UV spectrum, which is less definitive than mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for unambiguous structure elucidation of unknown byproducts. Can provide quantitative information without the need for individual standards (qNMR).Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Can analyze a wide range of compounds, including non-volatile and thermally labile ones, with high sensitivity and specificity.Higher cost and complexity compared to HPLC-UV.

Logical Relationships in Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection Start Analytical Goal Volatile_Check Analysis of Volatile Byproducts? Start->Volatile_Check Structure_Elucidation Need for Unambiguous Structure of Unknowns? Volatile_Check->Structure_Elucidation No GCMS GC-MS Volatile_Check->GCMS Yes Routine_QC Routine QC of Main Component? Structure_Elucidation->Routine_QC No NMR NMR Spectroscopy Structure_Elucidation->NMR Yes HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes HPLC_MS HPLC-MS Routine_QC->HPLC_MS No (or for more comprehensive analysis)

Caption: Decision tree for selecting an analytical method for this compound synthesis analysis.

Conclusion

The comprehensive analysis of byproducts in the synthesis of this compound is critical for ensuring product quality and optimizing the manufacturing process. GC-MS remains the primary and most effective technique for identifying and quantifying volatile and semi-volatile impurities, such as the common byproduct biphenyl. However, for a complete impurity profile, especially when non-volatile or thermally sensitive byproducts are suspected, complementary techniques like HPLC-UV, HPLC-MS, and NMR spectroscopy provide invaluable information. By selecting the appropriate analytical methodology based on the specific goals of the analysis, researchers and drug development professionals can gain a thorough understanding of their synthetic process and ensure the integrity of their final product.

References

A Comparative Guide to the Synthesis of 2-Methyl-1-phenylbutan-2-ol: Grignard Reaction vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic methodologies for producing 2-Methyl-1-phenylbutan-2-ol, a tertiary alcohol with applications in organic synthesis and as a potential building block in pharmaceutical research. The primary focus is a detailed analysis of the Grignard reaction, a cornerstone of carbon-carbon bond formation, benchmarked against other viable synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis route.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The Grignard reaction is the most direct and widely employed method for creating tertiary alcohols of this nature.[1] Alternative strategies, while less common, offer different advantages in terms of starting material availability, functional group tolerance, and scalability.

MetricGrignard ReactionOrganolithium AdditionFriedel-Crafts Acylation & AdditionWittig Olefination & Hydration
Starting Materials Propiophenone (B1677668), Ethylmagnesium BromidePropiophenone, Ethyllithium (B1215237)Benzene (B151609), Propanoyl Chloride, Ethylmagnesium BromideAcetophenone, Ethyltriphenylphosphonium Bromide
Key Reagents Magnesium, Ethyl Bromide, PropiophenoneEthyllithium, PropiophenoneAlCl₃, Propanoyl Chloride, EtMgBrn-Butyllithium, Ethyltriphenylphosphonium Bromide, H₂SO₄
Estimated Yield High (typically >80%)High (comparable to Grignard)Moderate (multi-step)Moderate (multi-step)
Key Advantages Well-established, cost-effective, high yield, one-pot synthesis.[2]Less prone to reduction of sterically hindered ketones.[3]Utilizes simple aromatic precursors.Fixed location of the double bond in the intermediate.[4]
Key Disadvantages Highly sensitive to moisture and protic functional groups.Highly reactive and pyrophoric reagents, requires stringent anhydrous conditions.Multi-step process, potential for polysubstitution in Friedel-Crafts step, harsh acidic conditions.[5]Multi-step process, generation of triphenylphosphine (B44618) oxide byproduct can complicate purification.

Detailed Synthetic Methodologies & Experimental Protocols

Route 1: Grignard Reaction (Primary Route)

The Grignard reaction is a robust and efficient method for the synthesis of tertiary alcohols from ketones.[6] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of a ketone.[2][7] Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. For this compound, the most common approach involves the reaction of ethylmagnesium bromide with propiophenone.

Experimental Protocol:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of propiophenone (1.0 eq) in anhydrous diethyl ether. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield pure this compound.

G1 cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Acidic Work-up EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide EtBr->EtMgBr Anhydrous Ether Mg Magnesium Mg->EtMgBr Alkoxide Magnesium Alkoxide Intermediate EtMgBr->Alkoxide Nucleophilic Attack Propiophenone Propiophenone Propiophenone->Alkoxide Product This compound Alkoxide->Product H3O+

Caption: Grignard reaction workflow for this compound synthesis.

Route 2: Organolithium Addition

Organolithium reagents function similarly to Grignard reagents as potent nucleophiles but are generally more reactive.[8] The addition of ethyllithium to propiophenone provides an alternative to the Grignard synthesis. Organolithium reagents can be advantageous when dealing with sterically hindered ketones, where Grignard reagents might lead to reduction of the carbonyl group instead of addition.[3]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve propiophenone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of ethyllithium (1.1 eq) in hexanes dropwise to the cooled ketone solution. Stir the mixture at -78 °C for 1 hour.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude alcohol via flash column chromatography.

Route 3: Friedel-Crafts Acylation Followed by Grignard Addition

This two-step approach involves first synthesizing the ketone precursor, propiophenone, from benzene via a Friedel-Crafts acylation, followed by a Grignard reaction as described in Route 1. This route is advantageous when starting from basic aromatic hydrocarbons.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in benzene (used as both solvent and reactant) at 0 °C, slowly add propanoyl chloride (1.0 eq). After the addition, warm the mixture to room temperature and stir for 4 hours. Pour the reaction mixture onto crushed ice and concentrated HCl. Separate the organic layer, wash with water and sodium bicarbonate solution, dry over calcium chloride, and distill to obtain propiophenone.

  • Grignard Reaction: Follow the protocol described in Route 1 using the synthesized propiophenone.

G2 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone AlCl3 PropionylChloride Propanoyl Chloride PropionylChloride->Propiophenone Product This compound Propiophenone->Product 1. EtMgBr 2. H3O+ EtMgBr Ethylmagnesium Bromide

References

Performance Evaluation of 2-Methyl-1-phenylbutan-2-ol Derived Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral ligands are foundational to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] Chiral amino alcohols have been identified as a "privileged class" of scaffolds for ligand synthesis due to their straightforward preparation and proven effectiveness in a wide range of asymmetric reactions.[1]

This guide provides a comparative analysis of the performance of chiral ligands derived from the 1-Amino-2-methyl-4-phenylbutan-2-ol scaffold, a versatile building block derived from 2-Methyl-1-phenylbutan-2-ol.[1][2] While extensive published data for this specific ligand family is limited, this document benchmarks their potential performance against the broader class of chiral amino alcohol ligands and other established commercial alternatives.[3] The structural features of this scaffold, particularly the tertiary alcohol adjacent to a primary amine, make it a promising candidate for developing highly effective catalysts.[4]

Ligand Synthesis from the 1-Amino-2-methyl-4-phenylbutan-2-ol Scaffold

The primary amine and hydroxyl groups of 1-Amino-2-methyl-4-phenylbutan-2-ol serve as versatile functional handles for derivatization into various classes of ligands.[1] The most common derivatives include Schiff bases and oxazolines, particularly C2-symmetric bis(oxazoline) (BOX) ligands, which are noted for their efficacy in numerous catalytic asymmetric reactions.[1][5]

G cluster_start Chiral Precursor cluster_paths Synthetic Pathways cluster_products Ligand Classes Start 1-Amino-2-methyl-4-phenylbutan-2-ol P1 Condensation with Aldehyde/Ketone Start->P1 P2 Reaction with Dimethyl Malonate (Amide Formation) Start->P2 L1 Schiff Base Ligands P1->L1 P3 Cyclization of Amide Intermediate P2->P3 e.g., using SOCl₂ L2 Bis(oxazoline) (BOX) Ligands P3->L2

Synthesis of Ligand Classes from the Chiral Amino Alcohol Precursor.

Performance Data and Comparative Analysis

The efficacy of a chiral ligand is primarily measured by its ability to produce a high yield of the desired product with excellent enantiomeric excess (ee). The following tables provide a comparative overview of ligand performance.

Table 1: Representative Performance of Chiral Amino Alcohol-Derived Ligands

This table summarizes the typical performance of the general class of chiral amino alcohol-derived ligands, which serves as a benchmark for evaluating new derivatives from the 1-Amino-2-methyl-4-phenylbutan-2-ol scaffold.[1] Performance is highly dependent on the specific ligand structure and reaction conditions.[1]

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
Schiff Base Asymmetric AllylationPd85-9590-98
Oxazoline Asymmetric HydrosilylationRh90-9992-99
Phosphine (B1218219) Asymmetric HydrogenationRu>95>99
Data sourced from BenchChem's analysis of the broader class of chiral β-amino alcohol ligands.[1]

Table 2: Performance of Established Commercial Ligands in a Benchmark Reaction

To be considered competitive, new ligands must perform comparably to or better than established commercial catalysts.[3] The asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate is a standard benchmark reaction.

Chiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
(R,R)-DIPAMP [Rh(COD)₂]BF₄MeOH3>9595 (R)
(S,S)-Chiraphos [Rh(COD)₂]BF₄EtOH110099 (S)
(R,R)-DuPhos [Rh(COD)₂]OTfMeOH1100>99 (R)
Data sourced from a comparative analysis of common chiral phosphine ligands.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for ligand synthesis and catalytic application.

Protocol 1: General Synthesis of a Schiff Base Ligand [1]

  • Dissolution: Dissolve 1-Amino-2-methyl-4-phenylbutan-2-ol (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol (B129727).

  • Addition: Add the corresponding aldehyde or ketone (1.0 - 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or under reflux for 2 to 24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Bis(oxazoline) (BOX) Ligand [5] This protocol describes a two-step process involving amide formation followed by cyclization.

  • Amide Formation: To a stirred solution of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (2.0 g, 11.16 mmol) in toluene (B28343) (50 mL), add dimethyl malonate (0.74 g, 5.58 mmol). Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the methanol byproduct.

  • Cyclization: After the intermediate amide is formed and isolated, it is cyclized to form the bis(oxazoline) ligand. This step typically involves treatment with a reagent like thionyl chloride (SOCl₂) in a suitable solvent, followed by a basic work-up.

  • Purification: The final BOX ligand is purified by column chromatography.

Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of a Ketone [7] This protocol details the use of a chiral amino alcohol as a ligand for the ATH of acetophenone (B1666503).

  • Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (3.6 mg, 0.02 mmol). Add anhydrous isopropanol (B130326) (10 mL) and stir the mixture at 80°C for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).

  • Initiation: Cool the catalyst solution to room temperature and add the acetophenone solution. To activate the catalyst, add 0.5 mL of a 0.1 M solution of KOH in isopropanol.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by TLC or GC.

  • Work-up: Quench the reaction by adding 10 mL of water. Extract the product with diethyl ether (3 x 15 mL). The combined organic layers are then dried and concentrated to yield the chiral alcohol product.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction & Analysis cluster_eval Performance Evaluation A Synthesize & Characterize Chiral Ligand B Prepare Metal Precursor & Substrate Solutions D Run Asymmetric Catalytic Reaction A->D C Optimize Conditions (Solvent, Temp, etc.) B->D C->D E Monitor Reaction (TLC, GC, HPLC) D->E F Work-up & Isolate Product E->F G Determine Yield (%) F->G H Determine Enantiomeric Excess (ee %) F->H I Compare to Benchmarks G->I H->I

Workflow for the Evaluation of a New Chiral Catalyst.

Generalized Catalytic Pathway

The catalytic cycle for these transformations involves the coordination of the chiral ligand to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

G cluster_legend Legend A [M]-Ligand* (Active Catalyst) B Substrate Coordination A->B + Substrate C Stereoselective Transformation B->C + Reagent D Product Release C->D D->A - Product [M]-Ligand [M]-Ligand = Chiral Metal Complex

Generalized Pathway for a Ligand-Controlled Asymmetric Reaction.

Conclusion

While comprehensive performance data for ligands derived specifically from 1-Amino-2-methyl-4-phenylbutan-2-ol is still emerging, the structural analogy to other highly effective chiral amino alcohols suggests significant potential.[4] The versatility of this scaffold allows for the synthesis of diverse ligand types, such as Schiff bases and BOX ligands, which are proven to be effective in a range of asymmetric transformations.[1] The provided protocols offer a robust framework for the synthesis and evaluation of these novel ligands.[7] Future research should focus on systematic screening in benchmark reactions to fully elucidate their efficacy and define their place within the toolkit of synthetic chemists.

References

A Comparative Guide to the Quantitative Analysis of 2-Methyl-1-phenylbutan-2-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2-Methyl-1-phenylbutan-2-ol, a tertiary alcohol, is crucial for monitoring reaction kinetics, determining product yield, and assessing purity in research and drug development.[1] This guide provides a comparative overview of common analytical techniques, offering experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical technique depends on factors such as required sensitivity, sample matrix complexity, available equipment, and the need for simultaneous analysis of other components. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Parameter HPLC-UV GC-MS qNMR UV-Vis (after Derivatization)
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass analysis.Measures nuclear spin transitions in a magnetic field; signal intensity is proportional to the number of nuclei.[2]Chemical conversion to an alkyl nitrite, followed by spectrophotometric measurement.[3]
Linearity (r²) Typically ≥ 0.998[4]Typically ≥ 0.995Excellent, inherently linearGood, dependent on derivatization efficiency
Accuracy (% Recovery) 98.0% - 102.0%[4]95.0% - 105.0% (typical)High, can be a primary ratio method90.0% - 110% (typical)
Precision (% RSD) ≤ 2.0%[4]≤ 5.0%≤ 1.0%≤ 5.0%
Limit of Quantification (LOQ) ~ 0.15 µg/mL[4]~ 0.1 - 1 µg/mL~ 0.1 mg/mL~ 1-10 µg/mL
Sample Preparation Dilution, filtration[4]Dilution, possible derivatization to improve volatility[4]Dilution with deuterated solvent, addition of internal standard.[2]Derivatization, extraction into an organic solvent.[3]
Analysis Time ~ 15-20 minutes per sample[4]~ 20-30 minutes per sample[4]~ 5-10 minutes per sample~ 15 minutes per sample
Strengths Robust, widely available, good for routine analysis.High sensitivity and selectivity, excellent for impurity profiling.Non-destructive, provides structural information, requires no specific reference standard for the analyte.Simple instrumentation, cost-effective.[3]
Limitations Requires chromophore, potential for co-elution.Thermal degradation of tertiary alcohols possible, may require derivatization.[4]Lower sensitivity compared to chromatographic methods, requires expensive equipment.Indirect method, derivatization may not be quantitative, limited to specific alcohol classes.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture and instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying this compound, particularly in complex mixtures. A reverse-phase method is typically employed.[5]

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a volumetric flask to achieve a concentration within the calibration range.[4]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[4]

2. HPLC Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic or phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[4][5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detector Wavelength: 220 nm.[4]

  • Injection Volume: 10 µL.[4]

3. Data Analysis:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the analyte in the reaction mixture sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying the target analyte, especially at low concentrations or for impurity profiling.

1. Sample Preparation (with Derivatization):

  • As a polar tertiary alcohol, derivatization may be required to improve volatility and peak shape.[4]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Procedure: In a vial, mix an aliquot of the sample (dissolved in a dry, aprotic solvent) with the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Instrument: GC system coupled to a mass spectrometer.[4]

  • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injection Mode: Split or splitless, depending on concentration.[4]

  • Inlet Temperature: 250 °C.[4]

  • Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

3. Data Analysis:

  • Quantification is performed using an internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method that allows for direct quantification without the need for an identical analyte standard, using a certified internal standard instead.[2]

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with analyte or reactant signals.[2]

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Data Acquisition:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum.

  • Key Parameters: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full magnetization recovery. This is critical for accurate integration.[6]

3. Data Analysis:

  • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the singlet from the methyl group attached to the carbinol carbon).

  • Integrate a known signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula, where 'I' is the integral area, 'N' is the number of protons for that signal, 'MW' is the molecular weight, and 'm' is the mass.[2]

Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / m_sample)

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of a target analyte in a reaction mixture.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution / Weighing A->B C Addition of Internal Standard (for GC/NMR) B->C E Filtration (for HPLC) B->E HPLC Path D Derivatization (optional for GC) C->D GC Path G Data Acquisition (NMR) C->G NMR Path F Injection & Separation (HPLC / GC) D->F E->F H Peak Integration F->H G->H I Calibration Curve Generation H->I J Concentration Calculation I->J

Caption: General workflow for quantitative analysis of a reaction mixture.

Logical Comparison of Analytical Techniques

This diagram provides a logical comparison of the primary analytical techniques based on their underlying principles and key characteristics.

G cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Methods center Quantitative Analysis of This compound HPLC HPLC center->HPLC GC GC-MS center->GC NMR qNMR center->NMR hplc_principle Principle: Polarity-based Separation HPLC->hplc_principle hplc_adv Advantage: Robust & Widely Available HPLC->hplc_adv hplc_lim Limitation: Requires Chromophore HPLC->hplc_lim gc_principle Principle: Volatility-based Separation GC->gc_principle gc_adv Advantage: High Sensitivity & Selectivity GC->gc_adv gc_lim Limitation: May Need Derivatization GC->gc_lim nmr_principle Principle: Nuclear Spin Resonance NMR->nmr_principle nmr_adv Advantage: Non-destructive, Primary Method NMR->nmr_adv nmr_lim Limitation: Lower Sensitivity NMR->nmr_lim

Caption: Logical comparison of primary analytical techniques.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-phenylbutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document outlines the essential procedures for the proper disposal of 2-Methyl-1-phenylbutan-2-ol, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all relevant safety precautions are in place. This includes working in a well-ventilated area, preferably within a chemical fume hood, and having immediate access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A flame-retardant laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with flammable organic compounds.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.

    • Keep the container away from sources of ignition, heat, and direct sunlight.

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[1]

    • Methods such as controlled incineration with flue gas scrubbing are commonly employed for the disposal of such chemicals.[1]

    • Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Increase ventilation to the area.

  • Contain : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste collect_waste Collect in a Labeled, Sealed Container start->collect_waste check_regulations Consult Institutional and Local Regulations collect_waste->check_regulations store_safely Store in Designated Flammable Waste Area check_regulations->store_safely contact_disposal Contact Licensed Hazardous Waste Disposal Service store_safely->contact_disposal end_disposal End: Waste Properly Disposed contact_disposal->end_disposal

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling 2-Methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1-phenylbutan-2-ol

Hazard Identification and Classification

Based on information for similar aromatic alcohols, this compound is anticipated to have the following hazards. A GHS07 pictogram is associated with this chemical, indicating that it may be harmful, an irritant, or a sensitizer[1].

Anticipated Hazard Statements:

  • Causes serious eye irritation.[2]

  • May cause skin irritation.[3]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed or inhaled.[3]

  • Harmful to aquatic life with long-lasting effects.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical splash goggles or a face shieldMust be worn to prevent contact with the eyes, which can cause serious irritation or damage. A face shield provides additional protection against splashes.[2][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves are essential to prevent skin contact, which can lead to irritation. Nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[5]
Lab coat or chemical-resistant apronA lab coat should be worn to protect street clothing from contamination. For larger quantities or splash risks, a chemical-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area or with a fume hoodHandling should be performed in a well-ventilated space to avoid inhalation of vapors. For procedures that may generate higher concentrations of vapor, a fume hood is necessary.[4]
Operational and Handling Plan

Proper handling procedures are essential for laboratory safety.

Step-by-Step Handling Protocol:

  • Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Dispensing: When transferring the chemical, use appropriate tools such as a pipette or a graduated cylinder to minimize splashes and spills. Avoid direct contact with the substance.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2][4] Clean the work area and any equipment used.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed to prevent evaporation and contamination.[4]

  • Store away from sources of ignition.[4]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Use a licensed hazardous waste disposal company.

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures immediately.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling, storage, and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Risk Assessment B Gather PPE A->B C Locate Safety Equipment B->C D Work in Ventilated Area C->D E Dispense Chemical D->E F Perform Experiment E->F G Clean Work Area F->G J Spill F->J K Exposure F->K H Store Chemical G->H I Dispose of Waste G->I J->I K->C Use Safety Equipment

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-phenylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-phenylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.